4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
Description
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Properties
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-6-11-13-9(14-12-6)7-2-4-8(5-3-7)10(15)16/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRCHPVFFZGAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248571 | |
| Record name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345866-66-1 | |
| Record name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345866-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid: Core Chemical Properties and Bioorthogonal Conjugation Workflows
Executive Summary
As a Senior Application Scientist specializing in bioconjugation, I frequently evaluate linker chemistries for targeted drug delivery and molecular imaging. Among the vast library of bioorthogonal reagents, 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (CAS 1345866-66-1) stands out as a premier building block. It is engineered specifically for the Inverse Electron-Demand Diels-Alder (IEDDA) click reaction. By combining a highly reactive, methyl-stabilized tetrazine core with a rigid benzoic acid conjugation handle, this molecule provides the optimal balance of physiological stability and rapid reaction kinetics required for advanced Antibody-Drug Conjugates (ADCs), PROTACs, and live-cell imaging[1].
Physicochemical & Structural Properties
Understanding the intrinsic properties of this molecule is critical for predicting its behavior in complex biological buffers and organic synthesis workflows.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid |
| CAS Number | 1345866-66-1[2] |
| Molecular Formula | C₁₀H₈N₄O₂[2] |
| Molecular Weight | 216.20 g/mol [2] |
| Appearance | Pink to red crystalline powder |
| Solubility | Soluble in DMSO, DMF; Poor in unbuffered water |
| Storage Conditions | -20°C, desiccated, protected from light[2] |
Structural Causality: Why This Specific Scaffold?
When designing a bioconjugation strategy, the choice of the tetrazine derivative is never arbitrary. The structure of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid is purpose-built to solve specific thermodynamic and kinetic challenges:
-
The 6-Methyl Substitution ("The Goldilocks Zone"): Hydrogen-tetrazines (H-Tz) exhibit the fastest IEDDA kinetics but suffer from rapid degradation (hydrolysis) in aqueous media, making them unsuitable for prolonged in vivo circulation. Conversely, di-phenyl tetrazines are highly stable but react sluggishly. The electron-donating methyl group stabilizes the electron-deficient tetrazine ring against nucleophilic attack, providing with strained dienophiles[3].
-
The Benzoic Acid Handle (Rigidity vs. Flexibility): Why choose this benzoic acid derivative over the widely used phenylacetic acid variant (CAS 1380500-88-8)? The absence of a methylene (-CH₂-) spacer in the benzoic acid eliminates a rotatable bond. In , this rigidity is deliberately exploited to strictly define the spatial distance between the target protein and the E3 ligase, minimizing entropic penalties during ternary complex formation[4].
Structural logic of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and its functional roles.
Mechanistic Insights: The IEDDA Reaction
The hallmark of this molecule is its ability to undergo an IEDDA reaction with strained alkenes, most notably trans-cyclooctene (TCO).
-
Thermodynamic Driving Force: The reaction proceeds via a [4+2] cycloaddition to form a highly unstable dihydropyridazine intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, expelling nitrogen gas (N₂). The entropic gain and irreversibility of the N₂ release drive the reaction to absolute completion.
-
Bioorthogonality & Safety: Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the IEDDA reaction requires zero toxic metal catalysts. It is entirely bioorthogonal, meaning it does not cross-react with native biological functional groups (amines, thiols, hydroxyls), making it ideal for live-cell labeling[1].
Experimental Workflows & Conjugation Protocols
To utilize the terminal carboxylic acid, it must first be converted into an amine-reactive ester. The following self-validating protocol outlines the generation of an Antibody-Tetrazine conjugate.
Phase 1: EDC/Sulfo-NHS Activation
Causality Note: The carboxylic acid is unreactive toward protein amines. We use EDC to form an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, we immediately trap it with Sulfo-NHS to form a stable, water-soluble Sulfo-NHS ester.
-
Preparation: Dissolve 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid in anhydrous DMSO to a concentration of 100 mM.
-
Activation: Add 1.2 molar equivalents of EDC·HCl and 1.5 molar equivalents of Sulfo-NHS.
-
Incubation: Vortex gently and incubate at room temperature (RT) for 30 minutes in the dark. The resulting Tetrazine-NHS ester is now ready for bioconjugation.
Phase 2: Protein Conjugation
Causality Note: A critical failure point in many labs is the use of amine-containing buffers (e.g., Tris or Glycine). These will competitively quench the NHS-ester. Always ensure your protein is in an amine-free buffer.
-
Buffer Exchange: Prepare your target antibody (e.g., 2-5 mg/mL) in PBS (pH 7.4) or HEPES buffer.
-
Conjugation: Add 5 to 10 molar equivalents of the activated Tetrazine-NHS ester to the antibody solution. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.
-
Incubation: React for 2 hours at RT or overnight at 4°C.
-
Purification: Remove unreacted tetrazine using a size-exclusion chromatography column (e.g., Sephadex G-25 / PD-10) equilibrated with PBS. The resulting conjugate will have a faint pink hue, validating successful incorporation.
Phase 3: IEDDA Click Reaction
-
Ligation: Introduce a TCO-functionalized payload (e.g., a fluorophore or cytotoxic drug) to the tetrazine-antibody conjugate at a 1.5:1 molar ratio relative to the degree of labeling.
-
Completion: The reaction is typically quantitative within 15–30 minutes at RT, requiring no further purification for many in vitro assays.
Two-phase experimental workflow: EDC/NHS activation followed by IEDDA click cycloaddition.
Applications in Drug Development
The unique chemical properties of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid have made it a cornerstone in modern therapeutics:
-
Pretargeted Radioimmunotherapy: Antibodies functionalized with this tetrazine are injected and allowed to accumulate at the tumor site. Days later, a highly radioactive, rapidly clearing TCO-isotope is injected, which "clicks" to the tumor-bound antibody in vivo, maximizing tumor radiation while sparing healthy tissue.
-
PROTACs & ADCs: It serves as a highly stable, rigid linker component for synthesizing or deliver cytotoxic payloads directly to cancer cells[1].
References
Sources
In-Depth Technical Guide: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid Synthesis Protocol
Executive Summary & Biochemical Relevance
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (commonly referred to as Tz-COOH or Methyltetrazine-benzoic acid) is a highly reactive diene utilized in bioorthogonal inverse electron-demand Diels-Alder (IEDDA) cycloadditions[1]. Its rapid reaction kinetics with strained dienophiles, such as trans-cyclooctene (TCO) and norbornene, make it an indispensable reagent for pretargeted PET imaging, targeted drug delivery, and post-polymerization modifications[2][3].
As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating protocol for the synthesis of Tz-COOH. This guide details both the classical Lewis acid-catalyzed pathway and the modern organocatalytic approach, emphasizing the mechanistic causality behind each experimental choice.
Retrosynthetic Analysis & Mechanistic Pathways
The construction of the asymmetric 1,2,4,5-tetrazine core is achieved via a modified Pinner-like condensation[4]. The retrosynthetic disconnection of Tz-COOH leads back to 4-cyanobenzoic acid and a methyl-source equivalent (acetamidine hydrochloride or acetonitrile). These precursors are co-cyclized in the presence of hydrazine to form a 1,2-dihydrotetrazine intermediate, which is subsequently oxidized to yield the fully conjugated tetrazine[1][5].
Mechanistic workflow for the synthesis of Tz-COOH via dihydrotetrazine oxidation.
Reagent Selection & Causality (The "Why")
Successful tetrazine synthesis relies on precise control over the cyclization and oxidation microenvironments. Understanding the causality behind these reagent choices is critical for troubleshooting and scaling:
-
Catalyst Selection (Zn(OTf)₂ vs. Thiol): Zinc triflate (Zn(OTf)₂) acts as a potent Lewis acid to activate the nitrile carbon of 4-cyanobenzoic acid, lowering the activation energy for hydrazine's nucleophilic attack[5]. Conversely, 3-mercaptopropionic acid acts as an organocatalyst by reversibly reacting with the nitrile to form a highly electrophilic thioimidate ester in situ, which is rapidly trapped by hydrazine[6][7].
-
Hydrazine Source: When using Lewis acids, anhydrous hydrazine is mandatory to prevent catalyst hydrolysis and deactivation[1][5]. In the organocatalytic route, aqueous hydrazine hydrate (80-100%) is highly effective, offering a significantly safer and greener operational profile[7].
-
Oxidation Dynamics: The dihydrotetrazine intermediate must be oxidized to achieve the active diene state. Sodium nitrite (NaNO₂) in the presence of an acid (e.g., HCl) generates nitrous acid (HONO), a rapid and clean oxidant that extracts two protons and two electrons, driving the immediate formation of the bright pink/red tetrazine[6][7]. This color change serves as an intrinsic visual validation of the reaction's success.
Step-by-Step Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Synthesis
This classical approach utilizes acetamidine as the methyl source and relies on strict anhydrous conditions[2][5].
-
Activation: In an argon-purged Schlenk flask, combine 4-cyanobenzoic acid (1.50 g, 10.0 mmol), acetamidine hydrochloride (4.82 g, 41.0 mmol), and Zn(OTf)₂ (1.00 g, 3.00 mmol)[5]. Grind the solids in a mortar prior to addition to maximize surface area.
-
Cyclization: Cool the flask to 0 °C. Slowly add anhydrous hydrazine (12.0 mL, 377 mmol) dropwise under continuous stirring[5]. Caution: Anhydrous hydrazine is highly toxic and reactive; perform strictly in a fume hood.
-
Incubation: Allow the mixture to warm to room temperature and stir for 24 hours to ensure complete dihydrotetrazine formation.
-
Oxidation: Cool the reaction to 0 °C. Pour the mixture into an ice-water solution containing NaNO₂ (10.3 g, 150 mmol). Slowly add 1M HCl dropwise until the pH reaches 3.0–4.0[6][7]. The solution will vigorously evolve N₂ gas and turn bright pink.
-
Workup & Purification: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5 with 0.1% acetic acid) to yield the product[3][5].
Protocol B: Organocatalytic Thiol-Mediated Synthesis
This greener approach utilizes acetonitrile, avoids heavy metals, and tolerates aqueous hydrazine[6][7].
-
Thioimidate Formation: In a 50 mL round-bottom flask, dissolve 4-cyanobenzoic acid (1.47 g, 10.0 mmol), acetonitrile (2.1 mL, 40.0 mmol), and 3-mercaptopropionic acid (0.35 mL, 4.0 mmol) in ethanol (10 mL)[7].
-
Cyclization: Cool the vessel to 0 °C and add hydrazine hydrate (7.8 mL, 160 mmol) dropwise[7]. Stir the mixture at 40 °C for 18 hours[7].
-
Oxidation: Pour the reaction mixture into an ice-water solution of NaNO₂ (10.3 g, 150 mmol). Slowly add 1M HCl at 0 °C until pH = 4[7].
-
Workup & Purification: Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the pink solid[7].
Quantitative Data & Method Comparison
| Parameter | Protocol A (Lewis Acid) | Protocol B (Organocatalytic) |
| Carbon Source | Acetamidine HCl[5] | Acetonitrile[7] |
| Catalyst | Zn(OTf)₂ (0.3 eq)[5] | 3-Mercaptopropionic acid (0.4 eq)[7] |
| Hydrazine Source | Anhydrous Hydrazine[5] | Hydrazine Hydrate (80-100%)[7] |
| Reaction Temp | Room Temperature[5] | 40 °C[7] |
| Typical Yield | 45 - 60% | 50 - 70% |
| Safety / Green Profile | Moderate (Anhydrous N₂H₄ is hazardous) | High (Aqueous N₂H₄, metal-free) |
| Scalability | Good, but requires strict anhydrous conditions | Excellent, robust to moisture |
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized Tz-COOH, the following analytical benchmarks must be met to confirm the absence of the dihydrotetrazine intermediate and unreacted starting materials:
-
Visual Inspection: The transition from a pale-yellow dihydrotetrazine to a vivid pink/red tetrazine is the primary visual indicator of successful oxidation[3][7].
-
¹H NMR (500 MHz, DMSO-d₆): The spectrum must show a distinct singlet at δ 3.03 ppm (3H, Tetrazine-CH₃) and an AA'BB' splitting pattern for the aromatic protons at δ 8.20 (2H, d) and ~8.60 (2H, d)[2].
-
HRMS: Exact mass validation is critical. The expected [M+H]⁺ or[M-H]⁻ must align with the theoretical mass of C₁₀H₈N₄O₂ (216.0647 Da)[1].
Sources
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20200199085A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions - Google Patents [patents.google.com]
- 3. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN112010817A - Method for preparing tetrazine compound and application thereof - Google Patents [patents.google.com]
The Strategic Application of Methyltetrazine in Bioorthogonal Chemistry: A Technical Whitepaper
Executive Summary
In the rapidly advancing fields of bioconjugation, targeted therapeutics, and chemical biology, the choice of bioorthogonal reagents dictates the success of molecular assembly. Methyltetrazine has emerged as a premier chemical building block, driving the inverse-electron-demand Diels-Alder (iEDDA) reaction[1]. By offering an unparalleled balance between exceptional reaction kinetics and robust physiological stability, methyltetrazine enables researchers to perform highly selective ligations in complex biological environments, ranging from live-cell imaging to the synthesis of Antibody-Drug Conjugates (ADCs)[2][3].
This whitepaper provides an in-depth mechanistic analysis of methyltetrazine, quantitative performance data, and a self-validating experimental protocol designed for drug development professionals and chemical biologists.
Mechanistic Foundations: The iEDDA Reaction and the Stability Trade-off
The iEDDA reaction between an electron-poor diene (tetrazine) and a strained, electron-rich dienophile—most commonly trans-cyclooctene (TCO)—is currently the fastest known bioorthogonal ligation, with second-order rate constants ( k2 ) frequently exceeding 103 M−1s−1 [4][5]. The reaction is initiated by a [4+2] cycloaddition, followed immediately by a retro-Diels-Alder step that expels nitrogen gas ( N2 ). This gas release renders the formation of the resulting dihydropyridazine linkage thermodynamically irreversible[5][6].
The Causality Behind Methyltetrazine Selection
When designing a bioorthogonal system, researchers face a fundamental trade-off between reactivity and stability[7][8].
-
Unsubstituted Tetrazines (H-Tetrazines): These molecules exhibit extreme reactivity due to their highly electron-deficient nature. However, this same electronic profile makes them highly susceptible to nucleophilic attack by water or biological thiols, leading to rapid degradation in aqueous media[7][8].
-
Methyltetrazines: The strategic addition of an electron-donating methyl group slightly raises the lowest unoccupied molecular orbital (LUMO) energy of the tetrazine core[6][8]. While this causes a minor reduction in absolute reaction speed compared to H-tetrazines, it creates a critical electronic and steric shield. This modification drastically reduces susceptibility to nucleophiles, granting methyltetrazine exceptional stability in biological buffers while still maintaining highly efficient, catalyst-free reaction kinetics[6][7].
Caption: The trade-off between kinetics and stability in tetrazine derivatives.
Quantitative Profiling: Methyltetrazine vs. H-Tetrazine
To facilitate informed experimental design, the following table summarizes the physicochemical and kinetic differences between methyl-substituted and unsubstituted tetrazines[7].
| Parameter | Methyltetrazine-amine | Tetrazine-amine (H-Tetrazine) |
| Chemical Structure | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine |
| Molecular Weight | 201.23 g/mol | 187.21 g/mol |
| Reaction Kinetics ( k2 ) with TCO | ~1,000 - 10,332 M⁻¹s⁻¹ | Up to 30,000 M⁻¹s⁻¹ |
| Aqueous Stability (Biological Media) | >85% intact after 48h at 37°C | Rapid degradation |
| Primary Application Profile | In vivo imaging, ADCs, prolonged bioconjugation | Rapid in vitro labeling, short-term assays |
Key Applications in Therapeutics and Chemical Biology
Methyltetrazine's optimal balance of stability and speed has made it a cornerstone reagent across multiple advanced modalities:
-
Antibody-Drug Conjugates (ADCs) and PROTACs: Methyltetrazine linkers (e.g., Methyltetrazine-Maleimide or Methyltetrazine-PEG4-NHS) are extensively used to synthesize ADCs and PROTACs[2][6]. The high stability of the methyltetrazine moiety ensures that the linker remains intact during the lengthy protein conjugation and purification steps prior to the final payload attachment[3].
-
Activity-Based Protein Profiling (ABPP): Due to its minimal steric footprint, methyltetrazine can be incorporated into amino acid analogs (e.g., MeTz-Ala, a phenylalanine isostere)[9][10]. This allows researchers to embed a bioorthogonal handle directly into enzyme inhibitors, tracking protease activity in live cells without disrupting the probe's natural binding affinity[10].
-
Live-Cell and Pretargeted Imaging: The rapid kinetics of the methyltetrazine-TCO pair allow for efficient labeling at the extremely low concentrations (nanomolar to picomolar) required for live-cell fluorescent imaging and in vivo radiolabeling, minimizing background noise and toxicity[1][5].
Self-Validating Experimental Protocol: Methyltetrazine-TCO Ligation
The following two-stage protocol details the conjugation of a Methyltetrazine-NHS ester to a target protein, followed by an iEDDA click reaction with a TCO-payload. This workflow is designed as a self-validating system , utilizing the intrinsic optical properties of methyltetrazine to confirm both successful conjugation and reaction completion without requiring immediate mass spectrometry[11].
Caption: Workflow of Methyltetrazine-TCO bioorthogonal conjugation.
Stage 1: Protein Functionalization
-
Step 1.1: Buffer Selection. Dissolve the target protein in 1X Phosphate-Buffered Saline (PBS), pH 7.4–8.0.
-
Causality: The NHS ester reacts via nucleophilic attack by primary amines (e.g., lysine ϵ -amines). A slightly basic pH ensures a sufficient fraction of amines are deprotonated and nucleophilic, while preventing the rapid hydrolysis of the NHS ester that occurs at higher pH levels[3][6]. Buffers containing primary amines (e.g., Tris, glycine) must be strictly avoided as they will irreversibly quench the reagent.
-
-
Step 1.2: Conjugation. Add a 5- to 10-fold molar excess of Methyltetrazine-NHS (freshly dissolved in anhydrous DMSO) to the protein. Incubate for 1-2 hours at room temperature.
-
Causality: The molar excess compensates for the competing hydrolysis of the NHS ester in the aqueous buffer. Anhydrous DMSO prevents premature degradation of the stock reagent[11].
-
-
Step 1.3: Purification. Remove unreacted tetrazine using a standard desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Stage 2: Self-Validation & The iEDDA Click Reaction
-
Step 2.1: Validation of Incorporation. Measure the UV-Vis absorbance of the purified conjugate at 280 nm and 520 nm.
-
Self-Validating Logic: Intact methyltetrazine possesses a distinct chromophore that absorbs strongly at ~520 nm, imparting a characteristic pink/red hue to the solution[11]. The presence of this peak provides immediate, definitive proof of covalent attachment. The Degree of Labeling (DOL) can be quantified by comparing the A520 to the A280 protein peak.
-
-
Step 2.2: The Click Reaction. Introduce the TCO-functionalized payload (e.g., fluorophore or drug) to the tetrazine-modified protein at a 1.5x molar excess relative to the calculated DOL.
-
Step 2.3: Real-Time Reaction Tracking. Continuously monitor the reaction vessel visually or via a spectrophotometer at 520 nm.
-
Self-Validating Logic: As the iEDDA reaction proceeds, the tetrazine ring is destroyed to form a colorless dihydropyridazine linkage[5][6]. The complete disappearance of the 520 nm absorbance peak (and the pink color) serves as an intrinsic, real-time validation that the bioorthogonal ligation has successfully reached 100% completion[11].
-
References
- SiR-Me-Tetrazine - Tenova Pharma. tenovapharma.com.
- A Comparative Analysis of Methyltetrazine-amine and Tetrazine-amine for Bioorthogonal Applic
- Tetrazine | Click Chemistry - MedchemExpress.com. medchemexpress.com.
- Cy7 Methyltetrazine - Vector Labs. vectorlabs.com.
- 1380500-88-8 Methyltetrazine-Acid - ChemPep. chempep.com.
- Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Publishing. rsc.org.
- Tetrazine methyl NHS Oligo Modifications
- Tetrazine-Based Cycloadditions in Click Chemistry - Thieme. thieme-connect.de.
- Troubleshooting low yield in Methyltetrazine-TCO lig
- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - ACS Public
- Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC. nih.gov.
Sources
- 1. tenovapharma.com [tenovapharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methyltetrazine Derivatives in Bioorthogonal Chemistry: A Comprehensive Guide to Physical, Chemical, and Kinetic Properties
Executive Summary
The advent of bioorthogonal chemistry has revolutionized our ability to interrogate and manipulate biological systems in their native states. At the forefront of this field is the inverse electron-demand Diels-Alder (IEDDA) reaction. While various dienes have been explored, methyltetrazine (MeTz) derivatives have emerged as the "Goldilocks" reagents for bioconjugation, radiolabeling, and targeted drug delivery. This whitepaper provides an in-depth technical analysis of the physical and chemical properties of methyltetrazines, exploring the causality behind their optimal reactivity-stability balance, and detailing self-validating experimental protocols for their application.
The Reactivity-Stability Paradigm: Why Methyltetrazine?
The performance of a tetrazine in biological media is governed by a strict dichotomy: the structural features that accelerate IEDDA reaction kinetics simultaneously increase the molecule's susceptibility to nucleophilic degradation by water or biological thiols[1].
The IEDDA reaction is driven by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the strained dienophile (e.g., trans-cyclooctene, TCO)[2].
-
H-Tetrazines (Unsubstituted): Possess a very low LUMO, leading to exceptionally fast reaction rates ( k2>30,000M−1s−1 ). However, this extreme electron deficiency makes the tetrazine ring highly vulnerable to hydrolysis, resulting in aqueous half-lives often measured in mere minutes[3].
-
Methyltetrazines: The introduction of an electron-donating methyl group slightly raises the LUMO energy. According to the distortion/interaction-activation strain model, this modification reduces the electrophilicity of the ring[2]. The causality is clear: by mitigating nucleophilic attack, the methyl group extends the physiological half-life to over 24 hours, while maintaining a highly practical k2 of 1,000−10,000M−1s−1 [4].
Figure 1: The reactivity-stability trade-off in tetrazine bioorthogonal chemistry.
Physical Properties
Understanding the physical properties of methyltetrazines is critical for designing robust analytical assays and ensuring proper handling during bioconjugation.
UV-Vis Absorption and Fluorogenic Properties
Methyltetrazines exhibit a characteristic pink-to-red color due to an n→π∗ electronic transition, with a 5[5]. This distinct absorbance peak allows for direct spectrophotometric quantification of tetrazine incorporation on proteins (Degree of Labeling, DOL)[6].
Furthermore, the intact tetrazine core acts as a potent energy transfer acceptor. When conjugated to a fluorophore, it quenches fluorescence. Upon IEDDA ligation, the tetrazine is converted into a dihydropyridazine, destroying the chromophore and eliminating the quenching effect. This causality enables the design of highly sensitive "turn-on" fluorogenic probes with >100-fold signal enhancement[7].
Data Summary: Physical and Kinetic Properties
Table 1: Comparative Analysis of Tetrazine Derivatives
| Property / Metric | H-Tetrazine | Methyltetrazine | Di-aryl Tetrazine |
| UV-Vis λmax | ~510 nm | 520 – 540 nm | ~530 nm |
| Aqueous Stability ( t1/2 ) | < 2 hours | > 24 hours | > 10 days |
| Reaction Rate ( k2 vs TCO) | >30,000M−1s−1 | 1,000−10,000M−1s−1 | 10−500M−1s−1 |
| Primary Application | Rapid in vitro assays | In vivo pretargeting / PET | Long-term material storage |
Data synthesized from 8[8] and 3[3].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to guide the researcher.
Protocol A: Spectrophotometric Determination of Aqueous Stability
Because tetrazines are susceptible to base-catalyzed hydrolysis, stability must be validated in the exact buffer intended for downstream applications[9].
Materials: Methyltetrazine-acid (or PEGylated derivative), PBS (pH 7.4), UV-Vis Spectrophotometer.
-
Baseline Establishment: Prepare a 100 µM stock of the methyltetrazine in PBS (pH 7.4). Immediately measure the absorbance at 520 nm. Rationale: This establishes the 100% intact baseline ( A0 ).
-
Controlled Incubation: Incubate the solution in a sealed quartz cuvette or 96-well plate at 37°C. Rationale: Sealing prevents evaporation which would artificially concentrate the sample and skew kinetic data.
-
Time-Course Measurement: Record the absorbance at 520 nm ( At ) at continuous intervals (e.g., every 1 hour for 48 hours)[9].
-
Self-Validation (Quality Control): Monitor the entire spectrum (400-600 nm). The presence of an isosbestic point indicates a clean conversion to a single degradation product without complex side reactions.
-
Data Analysis: Plot ln(At/A0) versus time. The slope of this linear fit represents the negative degradation rate constant ( −kdeg ). Calculate the half-life using t1/2=ln(2)/kdeg [10].
Protocol B: Two-Step Pretargeted Bioconjugation
This workflow leverages the 8 to label antibodies without exposing sensitive biological payloads to harsh coupling conditions[8].
Step 1: Primary Amine Functionalization
-
Buffer exchange the target antibody into 0.1 M Sodium Bicarbonate buffer (pH 8.3). Rationale: The unprotonated state of surface lysines is required for nucleophilic attack on the NHS ester.
-
Add a 10-fold molar excess of MeTz-PEG4-NHS ester (dissolved in anhydrous DMSO) to the antibody. Ensure final DMSO concentration is <5% to prevent protein denaturation.
-
Incubate for 2 hours at room temperature.
-
Self-Validation: Purify via size-exclusion chromatography (SEC). Measure absorbance at 280 nm (protein) and 520 nm (tetrazine) to calculate the Degree of Labeling (DOL). A DOL of 2-4 is optimal to prevent antibody aggregation[6].
Step 2: IEDDA Ligation
-
Introduce a 5-fold molar excess of TCO-Fluorophore to the MeTz-functionalized antibody. Rationale: Excess TCO drives the reaction via pseudo-first-order kinetics, ensuring complete consumption of the tetrazine handles.
-
Incubate at room temperature for 30 minutes. The reaction is self-catalyzing and requires no copper or external reagents[8].
-
Purify the final conjugate via SEC to remove unreacted TCO.
Figure 2: Experimental workflow for two-step pretargeted bioconjugation using MeTz and TCO.
References
- BenchChem. "Technical Support Center: Stability of Methyltetrazine-Acid in Biological Media." BenchChem.
- BenchChem. "A Head-to-Head Battle of Bioorthogonal Titans: Methyltetrazine-TCO vs. SPAAC Reactions." BenchChem.
- Journal of the American Chemical Society. "Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off.
- ACS Publications. "Enzymatic and Site-Specific Ligation of Minimal-Size Tetrazines and Triazines to Proteins for Bioconjugation and Live-Cell Imaging.
- National Institutes of Health. "Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously." PMC.
- National Institutes of Health. "Site-specific chemical conjugation of human Fas ligand extracellular domain using trans-cyclooctene – methyltetrazine reactions." PMC.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (CAS 1345866-66-1). It delves into the core principles, mechanisms, and practical applications of this pivotal bioorthogonal reagent, providing both foundational knowledge and actionable protocols.
Introduction: A Keystone Reagent in Bioorthogonal Chemistry
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid is a bifunctional molecule that has become a cornerstone in the field of bioorthogonal chemistry.[1][2] Its structure is elegantly simple yet remarkably powerful, featuring two key components:
-
A Methyltetrazine Ring : This electron-deficient ring system is the reactive "warhead" of the molecule. It participates in exceptionally fast and specific click chemistry reactions.[1]
-
A Terminal Carboxylic Acid (-COOH) : This functional group acts as a versatile "handle," providing a convenient point of attachment for conjugating the tetrazine to a wide array of other molecules, such as proteins, antibodies, or nanoparticles, using standard, well-established chemical methods.[1][3]
This dual-functional design allows the molecule to act as a bridge, enabling the precise and stable connection of two molecular entities in complex biological environments. Its primary utility lies in its role as a key player in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most specific bioorthogonal ligations discovered to date.[4][5] The methyl group on the tetrazine ring provides an optimal balance between high reactivity and the crucial stability required for multi-step biological experiments.[1]
Physicochemical Properties and Specifications
A clear understanding of the compound's properties is essential for its effective use, storage, and handling. Some vendors note that the product may require cold-chain transportation to ensure stability.[6]
| Property | Value | Source(s) |
| CAS Number | 1345866-66-1 | [6][7][8][9][10] |
| IUPAC Name | 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | [8] |
| Molecular Formula | C₁₀H₈N₄O₂ | [7][8][9] |
| Molecular Weight | 216.20 g/mol | [7][8] |
| Appearance | Pink / Red / Purple Crystalline Solid | |
| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)O | [8] |
The Core Mechanism of Action: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The foundational mechanism that makes this compound so valuable is the IEDDA reaction.[2] This is a type of [4+2] cycloaddition involving an electron-deficient diene (the tetrazine) and an electron-rich dienophile, most commonly a strained alkene such as trans-cyclooctene (TCO).[5]
The reaction is characterized by several key features:
-
Exceptional Kinetics : It is among the fastest known bioorthogonal reactions, proceeding rapidly under physiological conditions (temperature, pH, and aqueous environments) without the need for a catalyst.[4][5]
-
High Specificity : The tetrazine and its strained alkene partner react exclusively with each other, ignoring the vast array of other functional groups present in a biological system.[5]
-
Irreversibility and Cleanliness : The reaction proceeds in two stages: an initial [4+2] cycloaddition to form an unstable bicyclic intermediate, followed by an immediate retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂).[5][11][12] The only byproduct is harmless nitrogen, making the reaction exceptionally clean and biocompatible.
Caption: The IEDDA reaction between methyltetrazine and TCO.
Synthesis Pathway
While multiple synthetic routes to substituted tetrazines exist, a common and effective strategy for compounds like 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid involves the condensation of a nitrile with an amidine, followed by oxidative aromatization.[13]
A plausible synthesis workflow is as follows:
-
Precursor Selection : The synthesis begins with commercially available 4-cyanobenzoic acid, which provides the benzoic acid moiety and one of the tetrazine's carbon atoms.
-
Tetrazine Ring Formation : This precursor undergoes a catalyzed reaction with acetamidine hydrochloride (to provide the methyl group and another carbon) and hydrazine hydrate. This step forms the dihydrotetrazine intermediate.
-
Oxidation : The intermediate is then oxidized to form the stable, aromatic tetrazine ring. A common oxidizing agent for this step is sodium nitrite (NaNO₂) under acidic conditions.[13]
-
Purification : The final product is typically purified using techniques like High-Performance Liquid Chromatography (HPLC) to achieve the high purity required for biological applications.
Caption: A generalized workflow for the synthesis of the title compound.
Experimental Protocols: A Guide to Bioconjugation
The true power of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid is realized in its application. The following protocols provide a self-validating workflow for its use in labeling biomolecules, such as antibodies.
Part A: Activation of the Carboxylic Acid Handle
To make the tetrazine reactive towards primary amines (e.g., lysine residues on a protein), the carboxylic acid must first be activated. The most common and robust method is conversion to a more stable Sulfo-NHS ester.[14][15]
Protocol: EDC/Sulfo-NHS Activation
-
Reagent Preparation :
-
Equilibrate 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid, EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), and Sulfo-NHS (N-hydroxysulfosuccinimide) to room temperature.
-
Prepare a fresh solution of the tetrazine-acid in an appropriate organic solvent (e.g., DMSO or DMF).
-
Prepare fresh solutions of EDC and Sulfo-NHS in an "Activation Buffer" (e.g., 50 mM MES, pH 6.0) immediately before use.[14][16] EDC is susceptible to hydrolysis and must be handled quickly.[15]
-
-
Activation Reaction :
-
In a microcentrifuge tube, combine the tetrazine-acid solution with the Sulfo-NHS solution. A 1.5- to 2-fold molar excess of Sulfo-NHS over the tetrazine is typical.
-
Add the EDC solution to the mixture. Use a molar excess of EDC equivalent to or slightly greater than the Sulfo-NHS.
-
Incubate the reaction at room temperature for 15-30 minutes.[14] This converts the carboxylic acid into a more stable, amine-reactive Sulfo-NHS ester.[15][17]
-
Part B: Conjugation to an Amine-Containing Protein
The activated Tetrazine-Sulfo-NHS ester can now be efficiently coupled to a protein.
Protocol: Amine Coupling
-
Protein Preparation :
-
Prepare the protein (e.g., an antibody) in an amine-free "Coupling Buffer" (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris will quench the reaction and must be avoided.
-
Adjust the protein concentration, typically to 2-10 mg/mL.[5]
-
-
Conjugation Reaction :
-
Add the freshly prepared activated Tetrazine-Sulfo-NHS ester solution directly to the protein solution. The optimal molar excess of the tetrazine reagent over the protein will vary and should be optimized (a 10- to 20-fold excess is a common starting point).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification :
-
Remove excess, unreacted tetrazine reagent and byproducts by purifying the protein conjugate. A spin desalting column or size-exclusion chromatography is highly effective for this step.[5]
-
The resulting solution contains the purified, tetrazine-labeled protein, ready for the final click reaction.
-
Part C: The Bioorthogonal IEDDA "Click" Reaction
This is the final ligation step where the tetrazine-labeled protein is coupled to its TCO-modified partner.
Protocol: Tetrazine-TCO Ligation
-
Reaction Setup :
-
Combine the purified tetrazine-labeled protein with the TCO-functionalized molecule (e.g., a TCO-drug, TCO-fluorophore) in a suitable buffer (e.g., PBS, pH 7.4).
-
A slight molar excess (1.5- to 3-fold) of the TCO-reagent per available tetrazine site is typically used to drive the reaction to completion.
-
-
Ligation :
-
The reaction proceeds spontaneously. No catalyst or special conditions are required.
-
Incubation for 30-60 minutes at room temperature is usually sufficient for complete ligation due to the extremely fast reaction kinetics.[5]
-
A useful feature of the tetrazine is its bright pink/red color, which disappears upon reaction, providing a simple visual confirmation that the ligation is proceeding.[1]
-
Caption: A three-part workflow for antibody-drug conjugation.
Key Applications & Advantages
The unique properties of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and the IEDDA ligation have led to its widespread adoption in numerous advanced applications:
-
Antibody-Drug Conjugates (ADCs) : Provides a state-of-the-art method for linking potent cytotoxic drugs to antibodies, ensuring stable conjugation and controlled drug-to-antibody ratios.[1]
-
Pretargeted Imaging and Therapy : A powerful two-step strategy where a tetrazine-labeled antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After unbound antibody clears from circulation, a much smaller, rapidly clearing TCO-linked imaging agent or therapeutic is administered, which "clicks" to the antibody for highly specific targeting.[5][18]
-
Live-Cell Imaging and Tracking : Enables the labeling of specific biomolecules on or inside living cells with minimal perturbation to the biological system.[1][13]
-
Activity-Based Protein Profiling (ABPP) : Used to create small, minimally-disruptive chemical probes that can report on the activity of specific enzymes in their native environment.[13][19]
-
Surface Functionalization and Materials Science : Immobilizes proteins, peptides, or other biomolecules onto TCO-functionalized surfaces for applications like biosensors and microarrays.[1]
Conclusion
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid stands out as a premier bioorthogonal building block. It offers an unparalleled combination of stability, reactivity, and versatility. The carboxylic acid handle provides a seamless entry point into standard amine-coupling protocols, while the methyltetrazine ring delivers exceptionally fast, specific, and catalyst-free ligation via the IEDDA reaction. For researchers and developers in chemical biology, medicine, and materials science, this reagent is an indispensable tool for constructing complex molecular architectures and advancing the frontiers of biological labeling, imaging, and therapeutics.
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Inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism
The Inverse-electron-demand Diels-Alder reaction is more than just another ligation tool; it is a robust and versatile platform that has fundamentally changed how we interact with and manipulate biological systems. Its unparalleled kinetics and bioorthogonality have enabled advancements in targeted drug delivery, in vivo imaging, and fundamental biological discovery that were previously unattainable. [5][22] Future research will undoubtedly focus on the discovery of novel diene-dienophile pairs with even greater stability and faster, more tunable kinetics. [3]The expansion of the IEDDA toolkit will open new frontiers in multiplexed labeling, allowing scientists to track multiple biological processes simultaneously and orthogonally. [23][24]As our ability to control this powerful reaction with ever-greater precision grows, its role in creating smarter diagnostics, more effective therapeutics, and innovative biomaterials will only continue to expand. [18][25]
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Title: Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Inverse electron demand Diels–Alder reactions in chemical biology Source: Royal Society of Chemistry Publishing URL: [Link]
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Title: Inverse electron demand Diels–Alder reactions in chemical biology Source: SciSpace URL: [Link]
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Title: Tetrazine bioorthogonal chemistry derived in vivo imaging Source: Frontiers URL: [Link]
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Title: Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles Source: ACS Publications URL: [Link]
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Title: Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs Source: MDPI URL: [Link]
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Title: Tetrazine bioorthogonal chemistry makes nanotechnology a powerful toolbox for biological applications Source: Royal Society of Chemistry Publishing URL: [Link]
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Title: Inverse electron demand Diels–Alder reactions in chemical biology Source: Royal Society of Chemistry Publishing URL: [Link]
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Title: IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Inverse Electron Demand Diels-Alder Reaction (IEDDA) Source: Creative Biolabs URL: [Link]
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Title: Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Strain-promoted reaction of 1,2,4-triazines with bicyclononynes Source: PubMed URL: [Link]
-
Title: SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling Source: ACS Publications URL: [Link]
-
Title: Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Synthesis of Heterocycles and Natural Products along with Bioorthogonal and Material Sciences Applications Source: ResearchGate URL: [Link]
-
Title: Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Inverse electron-demand Diels–Alder reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications Source: MDPI URL: [Link]
-
Title: Inverse electronic‐demand Diels–Alder reaction (IEDDA). a) Frontier... Source: ResearchGate URL: [Link]
-
Title: Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: iEDDA Conjugation Reaction in Radiometal Labeling of Peptides with 68Ga and 64Cu: Unexpected Findings - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Asymmetric Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones by Lewis Acid Catalysis Source: Thieme E-Books & E-Journals URL: [Link]
-
Title: SNAP/CLIP-Tags and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels-Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling Source: PubMed URL: [Link]
-
Title: Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Inverse electron demand Diels‐Alder cycloadditions between strained... Source: ResearchGate URL: [Link]
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Title: Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions Source: ACS Publications URL: [Link]
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Title: Frontier molecular orbital (FMO) model of cycloaddition for a... Source: ResearchGate URL: [Link]
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Title: Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: THE DIELS-ALDER-REACTION WITH INVERSE-ELECTRON-DEMAND – A REVIEW OF AN EFFICIENT & ATTRACTIVE CLICK-REACTION CONCEPT Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
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Title: Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications Source: Moodle@Units URL: [Link]
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Title: Inverse Electron-Demand Diels–Alder Reaction of exo-Imidazolidin-2-One Dienes with In Situ Generated 1,2-Diaza-1,3-Butadienes and α-Nitrosostyrenes Source: ACS Publications URL: [Link]
-
Title: IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications Source: ResearchGate URL: [Link]
-
Title: Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy Source: Springer Nature Experiments URL: [Link]
-
Title: Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA Source: ACS Publications URL: [Link]
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Precision Bioconjugation: A Technical Guide to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the highly precise field of bioconjugation, targeted drug delivery, and Antibody-Drug Conjugate (ADC) development, the mathematical foundation of your workflow dictates the biological success of your construct. As a Senior Application Scientist, I frequently observe that failures in bioorthogonal click chemistry do not stem from the ligation reaction itself, but from upstream stoichiometric miscalculations and a lack of orthogonal validation.
This whitepaper provides an in-depth mechanistic and procedural guide to utilizing 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid . We will dissect the causality behind its structural design, leverage its precise molecular weight for exact stoichiometric control, and implement a self-validating experimental protocol that guarantees reproducible Degree of Labeling (DOL).
Structural Rationale & Physicochemical Profiling
The molecular weight of a bioconjugation linker is not merely a physical constant; it is the mathematical anchor for all downstream reactions. 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid possesses a precisely calculated molecular weight of 216.20 g/mol [1].
Understanding the physicochemical properties of this molecule is critical for predicting its behavior in complex biological buffers.
Table 1: Quantitative Physicochemical Profiling
| Parameter | Value | Mechanistic Causality / Experimental Impact |
| Chemical Name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | The benzoic acid moiety provides a rigid aromatic spacer, extending the chromophore for UV-Vis tracking. |
| CAS Number | 1345866-66-1 | The unique identifier required for sourcing GMP-grade or highly pure (>95%) reagents[2]. |
| Molecular Formula | C10H8N4O2 | Defines the exact elemental composition required for mass spectrometry validation[1]. |
| Molecular Weight | 216.20 g/mol | A low MW ensures minimal alteration to the target protein's hydrodynamic radius and prevents steric clash[1]. |
| IEDDA Kinetics ( k2 ) | ~1,000 - 5,000 M⁻¹s⁻¹ | Slower than un-substituted tetrazines (which reach up to 30,000 M⁻¹s⁻¹)[3], but provides essential aqueous stability. |
| UV-Vis Absorbance | λmax ≈ 515 - 525 nm | The conjugated tetrazine core absorbs visible light, creating a distinct peak for non-destructive quantification. |
Mechanistic Causality: Stability vs. Reactivity
Why utilize the methyl-substituted tetrazine over a standard hydrogen-substituted tetrazine? This is a classic engineering trade-off between kinetic velocity and thermodynamic stability.
While un-substituted tetrazines offer the absolute fastest inverse electron-demand Diels-Alder (IEDDA) kinetics ever reported for bioorthogonal reactions[3], they suffer from rapid hydrolytic degradation in aqueous buffers. The addition of the methyl group at the 6-position provides critical steric shielding to the electron-deficient tetrazine core.
The Causality: By utilizing 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid, we intentionally sacrifice a marginal degree of reaction speed to gain hours of physiological stability. This extended half-life is an absolute requirement for multi-step protein labeling workflows, where conjugation and purification steps can take several hours.
Inverse Electron-Demand Diels-Alder (IEDDA) bioconjugation pathway utilizing the tetrazine reagent.
Self-Validating Conjugation Protocol
A robust protocol must be a self-validating system. Blindly proceeding to the final click reaction without verifying intermediate success is a primary cause of wasted high-value payloads (e.g., expensive TCO-fluorophores or TCO-toxins). This methodology embeds a mandatory optical gatekeeper step.
Step 1: Stoichiometric Activation (The Mathematical Foundation)
-
Causality: Amine-reactive O-acylisourea intermediates hydrolyze rapidly in water. By pre-activating the benzoic acid in an anhydrous environment, we maximize the active ester yield before exposing it to the aqueous protein solution.
-
Action: Calculate the required mass using the precise MW of 216.20 g/mol . Dissolve the reagent in anhydrous DMSO to create a 10 mM stock (2.16 mg/mL). Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of NHS. Incubate for 30 minutes at room temperature to form the NHS-ester.
Step 2: Amide Bond Formation
-
Causality: Primary amines (lysine residues) on the target protein must be unprotonated to act as effective nucleophiles.
-
Action: Buffer exchange the target protein into an amine-free buffer (e.g., PBS, pH 7.4 - 8.0). Add the activated tetrazine at a strictly calculated 10-to-20-fold molar excess. Incubate for 2 hours at room temperature under gentle agitation.
Step 3: Size Exclusion Chromatography (SEC)
-
Causality: Any residual, unreacted tetrazine will act as a competitive sink, consuming the TCO-payload in the final step and drastically reducing the yield of the target conjugate.
-
Action: Pass the reaction mixture through a 7K MWCO spin desalting column equilibrated with PBS to isolate the macromolecular conjugate.
Step 4: Orthogonal Validation (The Gatekeeper Step)
-
Causality: The extended aromatic system of the methyltetrazine-benzoic acid core absorbs visible light ( λmax ~ 520 nm). We leverage this distinct chromophore to mathematically verify the Degree of Labeling (DOL) before proceeding.
-
Action: Measure the UV-Vis absorbance of the purified conjugate at 280 nm (for protein concentration) and 520 nm (for tetrazine concentration). Calculate the DOL. A DOL of 2–4 is optimal for most ADC applications; a DOL > 5 risks localized hydrophobic aggregation. Do not proceed to Step 5 if the DOL is outside the target variance.
Step 5: Bioorthogonal Ligation (IEDDA Click)
-
Causality: The reaction between the methyltetrazine and a trans-cyclooctene (TCO) is driven by the release of nitrogen gas ( N2 ), making the formation of the stable pyridazine linkage thermodynamically irreversible.
-
Action: Add the TCO-functionalized payload at a 1.5x molar excess relative to the calculated DOL (not the total protein concentration). The reaction reaches >95% completion within 30 minutes at room temperature.
Step-by-step experimental workflow for tetrazine conjugation and self-validating DOL analysis.
Conclusion
The successful deployment of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid in bioconjugation relies entirely on respecting its physicochemical properties. By utilizing its exact molecular weight (216.20 g/mol ) to enforce strict stoichiometric boundaries, leveraging its methyl group for aqueous stability, and exploiting its chromophore for orthogonal validation, researchers can transform a standard click chemistry reaction into a highly reproducible, self-validating manufacturing pipeline.
References
-
National Center for Biotechnology Information (NCBI). "4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid - PubChem CID 90110603." PubChem Database. URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols: Tetrazine Ligation in Targeted Drug Delivery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Harnessing Bioorthogonal Chemistry for Precision Targeting
In the landscape of modern therapeutics, the ability to deliver potent drugs specifically to diseased cells while sparing healthy tissue remains a paramount challenge. Bioorthogonal chemistry, a field encompassing reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a revolutionary tool to address this.[1][2] Among these reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained trans-cyclooctene (TCO) has garnered significant attention for its unparalleled speed, specificity, and biocompatibility.[2][3][4] This "tetrazine ligation" is a form of "click chemistry" that proceeds rapidly under physiological conditions without the need for a catalyst, making it exceptionally well-suited for in vivo applications.[2]
These application notes provide an in-depth technical guide to leveraging tetrazine ligation for targeted drug delivery, with a particular focus on the pre-targeting approach. We will explore the underlying chemical principles, provide detailed, field-proven protocols for the synthesis and characterization of key components, and offer insights into the design of robust and effective drug delivery systems.
The Core Chemistry: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The tetrazine-TCO ligation is a [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts with the electron-rich, strained TCO (dienophile).[3] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine bond.[5] The reaction's exceptional kinetics, with second-order rate constants reaching up to 1 x 10⁶ M⁻¹s⁻¹, are driven by the high ring strain of the TCO molecule.[6] This allows for efficient conjugation even at the low concentrations typical of biological systems.[2]
Caption: Mechanism of Tetrazine-TCO Ligation.
Application Focus: Pre-targeted Drug Delivery
A powerful application of tetrazine ligation is in pre-targeted drug delivery. This two-step strategy decouples the targeting and drug delivery phases, offering significant advantages over traditional antibody-drug conjugates (ADCs). In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the tumor site while the unbound antibody clears from circulation. Subsequently, a smaller, fast-clearing tetrazine-labeled drug is administered, which rapidly "clicks" with the TCO-modified antibody at the tumor, leading to localized drug activation.[7] This approach can significantly improve the therapeutic index by minimizing systemic exposure to the toxic payload.[8]
Caption: Pre-targeted Drug Delivery Workflow.
Experimental Protocols
The following protocols provide a step-by-step guide for key experiments in developing a pre-targeted drug delivery system using tetrazine ligation.
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol describes the conjugation of a TCO moiety to the primary amines (lysine residues) of a monoclonal antibody using a TCO-NHS ester.
Rationale: NHS esters are widely used for their reactivity towards primary amines at a slightly basic pH (8.0-8.5), forming stable amide bonds.[][10] A PEG spacer is often included in the TCO-NHS ester linker to enhance water solubility and reduce steric hindrance.[4]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Desalting spin columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the antibody buffer contains primary amines (e.g., Tris), buffer exchange into PBS is necessary.[11]
-
Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1M NaHCO₃.
-
-
TCO-NHS Ester Preparation:
-
Allow the TCO-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically.[10]
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of TCO-Modified Antibody:
-
Remove the excess, unreacted TCO-NHS ester using a desalting spin column according to the manufacturer's instructions.[12]
-
The purified TCO-labeled antibody is now ready for characterization and subsequent ligation reactions.
-
Protocol 2: Synthesis of a Tetrazine-PEG-Drug Conjugate
This protocol outlines the conjugation of a tetrazine moiety to an amine-containing drug via an NHS ester.
Rationale: Similar to antibody modification, this method utilizes NHS ester chemistry to link the tetrazine to the drug. A PEG linker can be incorporated to improve the pharmacokinetic properties of the drug conjugate.[13]
Materials:
-
Amine-containing drug (e.g., a cytotoxic agent)
-
Methyltetrazine-PEG-NHS ester
-
Anhydrous DMSO
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Reactant Preparation:
-
Dissolve the amine-containing drug in anhydrous DMSO.
-
Prepare a stock solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a reaction vial, combine the drug solution with a 1.1- to 2-fold molar excess of the Methyltetrazine-PEG-NHS ester.[13]
-
Add a non-nucleophilic base like DIPEA to the reaction mixture.
-
Incubate the reaction for 4-6 hours at room temperature, monitoring the progress by LC-MS.
-
-
Purification:
-
Purify the resulting tetrazine-functionalized drug by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: Characterization of the TCO-Modified Antibody
It is crucial to characterize the TCO-modified antibody to determine the degree of labeling (DOL), also known as the drug-to-antibody ratio (DAR) in the context of ADCs.[][15]
Methods:
-
UV-Vis Spectroscopy: The average number of TCO molecules per antibody can be estimated by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the TCO moiety, if available.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating antibody species with different numbers of conjugated TCOs, as each TCO adds hydrophobicity. This allows for the determination of the distribution of different DAR species.[][16]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced antibody can provide precise mass measurements to confirm the number of conjugated TCOs.[15][17]
| Parameter | Recommended Value/Range | Rationale | Source(s) |
| Antibody-TCO Conjugation | |||
| TCO-NHS Molar Excess | 10 to 20-fold | To achieve a sufficient degree of labeling (DOL) on antibody lysine residues. | [12] |
| Reaction Time | 1 - 2 hours at room temperature | Allows for efficient conjugation to the antibody. | [12] |
| Tetrazine-Drug Conjugation | |||
| Tetrazine-NHS Molar Excess | 1.1 to 2-fold | To ensure complete conversion of the drug to the tetrazine-linker. | [13] |
| Reaction Time | 4 - 6 hours at room temperature | Standard time for NHS ester reactions with amine-containing drugs. | [13] |
| Final Ligation | |||
| Tz-Drug:TCO-Ab Molar Ratio | 1.5 to 3-fold excess of Tz-Drug | Drives the ligation reaction to completion. | [13] |
| Reaction Time | 30 - 60 minutes | The exceptionally fast kinetics of the tetrazine-TCO ligation allow for very short reaction times. | [12] |
Protocol 4: In Vivo Pre-targeting Study in a Mouse Model
This protocol provides a general framework for an in vivo pre-targeting experiment in a tumor-bearing mouse model.
Rationale: This experiment aims to evaluate the tumor-targeting efficacy and therapeutic potential of the pre-targeted system. The time lag between the administration of the TCO-antibody and the tetrazine-drug is a critical parameter to optimize.[8]
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Purified TCO-modified antibody
-
Purified tetrazine-labeled drug (or imaging agent)
-
Sterile saline or appropriate vehicle for injection
-
Imaging modality (e.g., PET/SPECT if using a radiolabeled tetrazine, or fluorescence imaging)
Procedure:
-
Antibody Administration:
-
Administer the TCO-modified antibody to the tumor-bearing mice via intravenous injection. A typical dose might be 100 µg per mouse.[8]
-
-
Accumulation and Clearance Phase:
-
Allow a predetermined amount of time (e.g., 24, 48, or 72 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation.[18]
-
-
Tetrazine-Drug Administration:
-
After the clearance phase, administer the tetrazine-labeled drug or imaging agent intravenously.
-
-
Evaluation:
-
If using an imaging agent, perform imaging at various time points post-injection (e.g., 1, 4, and 24 hours) to assess tumor uptake and biodistribution.[3]
-
For therapeutic studies, monitor tumor growth and animal well-being over time.
-
At the end of the study, a biodistribution analysis can be performed by harvesting organs and measuring the amount of accumulated drug or imaging agent.[8]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | Hydrolyzed NHS ester. | Prepare fresh NHS ester stock solution in anhydrous DMSO immediately before use.[19] |
| Presence of primary amines in the buffer. | Use an amine-free buffer (e.g., PBS, HEPES).[19] | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the NHS ester, especially for dilute protein solutions.[19] | |
| Precipitation During Reaction | Poor aqueous solubility of the linker. | Add the NHS ester stock solution dropwise while gently mixing. Ensure the final DMSO concentration is below 10%.[19] |
| Low Yield in Final Ligation | Degradation of tetrazine or TCO. | Store reagents protected from light. Prepare solutions fresh.[20][21][22] |
| Steric hindrance. | Consider using linkers with longer PEG spacers to minimize steric hindrance.[4] | |
| Incorrect stoichiometry. | Use a slight excess of one reactant to drive the reaction to completion.[20] |
Conclusion
Tetrazine ligation has established itself as a premier bioorthogonal reaction for targeted drug delivery. Its exceptional kinetics, high specificity, and biocompatibility provide a robust platform for developing innovative therapeutic strategies like pre-targeting. By carefully designing and characterizing the TCO-modified targeting moiety and the tetrazine-functionalized payload, researchers can achieve precise spatial and temporal control over drug activation, paving the way for more effective and less toxic cancer therapies.
References
-
Langer, K., et al. (2021). Current approaches for the purification of antibody–drug conjugates. Journal of Chromatography A, 1635, 461754. [Link]
-
Downstream Purification Strategies for Antibody–Drug Conjugates. (2026, January 19). Bestchrom. [Link]
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Scalable Purification Strategies for Antibody-Drug Conjugates: Optimizing Purity with Mixed-Mode Chromatography. (n.d.). BioProcess International. [Link]
-
A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). (n.d.). SCIEX. [Link]
-
Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. (2021, October 1). J-Stage. [Link]
-
Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. [Link]
-
Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody–Drug Conjugates Based on Size Exclusion Chromatography. (2025, April 29). ACS Publications. [Link]
-
Zeglis, B. M., et al. (2022). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules, 27(11), 3548. [Link]
-
van de Watering, F. C., et al. (2013). Diels–Alder Reaction for Tumor Pretargeting: In Vivo Chemistry Can Boost Tumor Radiation Dose Compared with Directly Labeled Antibody. Journal of Nuclear Medicine, 54(11), 1989-1995. [Link]
-
Characterization of Antibody-Drug Conjugates using Affinity Enrichment and High-Resolution Mass Spectrometry. (n.d.). SlidePlayer. [Link]
-
In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. (2026, February 5). ResearchGate. [Link]
-
Wang, M., et al. (2016). Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics, 6(6), 887-895. [Link]
-
Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. (2018). Academia.edu. [Link]
-
In Vivo Comparison of Site-Specific and Site-Selective Methods for Pretargeted Imaging in a Murine Model of Colorectal Cancer. (2026, February 18). PubMed. [Link]
-
Antibody conjugation. (n.d.). Fürth lab. [Link]
-
Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. (2019, May 26). PMC. [Link]
-
Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.). ACS Publications. [Link]
-
Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. (2021, February 16). ACS Publications. [Link]
-
and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. (2020, June 29). RSC Publishing. [Link]
-
TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. (n.d.). Interchim. [Link]
-
trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. (n.d.). PMC. [Link]
-
Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. (2018, March 30). PubMed. [Link]
-
Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. (n.d.). Agilent. [Link]
-
Rapid Native HIC–MS Using Ammonium Tartrate for Robust Drug-to-Antibody Ratio Characterization of Antibody–Drug Conjugates. (2026, January 26). LCGC International. [Link]
-
Synthesis of tetrazine conjugates by functionalization of tetrazine substituents. (n.d.). ResearchGate. [Link]
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Methyltetrazine Protocol for Cell Surface Labeling: An Application Note
Introduction: The Power of Bioorthogonal Chemistry for Cell Surface Interrogation
The ability to selectively label and visualize proteins on the surface of living cells is paramount for advancing our understanding of cellular communication, disease progression, and for the development of targeted therapeutics.[1] Traditional labeling methods often face challenges with specificity and can compromise cell viability. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has revolutionized our ability to study biomolecules in their natural context.[2]
At the forefront of bioorthogonal techniques is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (TCO).[3] This reaction boasts exceptionally fast kinetics, remarkable specificity, and is biocompatible, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of utilizing methyltetrazine-TCO ligation for the precise and efficient labeling of cell surface proteins.
The "Why": Causality Behind the Experimental Choices
The elegance of the methyltetrazine-TCO labeling strategy lies in its two-step approach, which ensures high specificity and minimizes background signal.
-
Pre-targeting with TCO: The first step involves functionalizing a molecule that specifically binds to the cell surface protein of interest with a TCO group. This is most commonly achieved by conjugating a TCO moiety to a monoclonal antibody that recognizes a specific cell surface antigen.[1] This "pre-targeting" step ensures that the reactive TCO group is localized only to the protein of interest.
-
Rapid Ligation with Methyltetrazine: The second step is the introduction of a methyltetrazine that is conjugated to a reporter molecule, such as a fluorophore or biotin. The methyltetrazine rapidly and specifically reacts with the TCO-tagged protein on the cell surface in a "click" reaction.[3] The speed of this reaction is critical, as it allows for efficient labeling at low concentrations, reducing the potential for off-target effects and minimizing the time cells are exposed to labeling reagents.[4]
The choice of methyltetrazine over other tetrazine derivatives is often favored due to its balance of high reactivity and stability in aqueous environments.[3] The PEG (polyethylene glycol) linkers often included in commercially available reagents enhance solubility and reduce non-specific binding.
Visualizing the Chemistry and Workflow
To better understand the underlying principles, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical principle of methyltetrazine-TCO ligation.
Caption: Experimental workflow for cell surface labeling.
Quantitative Data Summary
The efficiency of the methyltetrazine-TCO ligation is a key advantage. The following tables provide a summary of important quantitative parameters.
Table 1: Reaction Kinetics of Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Methyltetrazine | trans-cyclooctene (TCO) | > 800 | [1][5] |
| 3,6-diaryl-s-tetrazines | TCO | Up to 3.3 x 10⁶ | [1] |
| s-TCO | 3,6-di(2-pyridyl)-tetrazine | 22,000 (in MeOH) | [6] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration | Incubation Time | Temperature |
| Antibody-TCO Labeling | TCO-conjugated Antibody | 1-10 µg/mL | 30-60 min | 4°C or RT |
| Methyltetrazine-Probe Labeling | Methyltetrazine-Fluorophore/Biotin | 10-50 µM | 15-30 min | 4°C or RT |
| Optional Quenching | TCO-containing small molecule | 10-fold excess | 5-10 min | RT |
Experimental Protocols
Protocol 1: Preparation of TCO-Conjugated Antibody
This protocol describes the conjugation of a TCO moiety to primary amines (e.g., lysine residues) on an antibody using an N-hydroxysuccinimide (NHS) ester-functionalized TCO derivative.[1][7]
Materials:
-
Antibody of interest
-
TCO-PEG-NHS ester (or similar amine-reactive TCO derivative)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5[]
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.[7]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution.[1][7] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 100 mM. Incubate for 15 minutes on ice to hydrolyze any unreacted NHS ester.[9]
-
Purification: Remove the excess, unreacted TCO-NHS ester by purifying the antibody-TCO conjugate using a desalting column equilibrated with PBS.[1] The purified conjugate can be stored at 4°C.
Protocol 2: Two-Step Cell Surface Labeling
This protocol outlines the labeling of a target cell surface protein using the prepared TCO-conjugated antibody followed by a methyltetrazine-fluorophore probe.[1]
Materials:
-
Cells expressing the target surface protein
-
Complete cell culture medium
-
PBS (pH 7.4)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
TCO-conjugated antibody (from Protocol 1)
-
Methyltetrazine-fluorophore
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Mounting medium with DAPI (for fluorescence microscopy)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove media components.
-
Blocking (Recommended): To reduce non-specific antibody binding, incubate the cells in blocking buffer for 30 minutes at 4°C.[1]
-
Primary Labeling with TCO-Antibody: Dilute the TCO-conjugated antibody to the desired final concentration (e.g., 1-10 µg/mL) in blocking buffer. Incubate the cells with the diluted antibody for 30-60 minutes at 4°C with gentle agitation.[1]
-
Washing: Remove the antibody solution and wash the cells three times with ice-cold PBS to remove unbound TCO-antibody.[1]
-
Secondary Labeling with Methyltetrazine-Probe: Dilute the methyltetrazine-fluorophore to the desired final concentration (e.g., 10-50 µM) in PBS. Incubate the cells with the methyltetrazine-probe solution for 15-30 minutes at room temperature, protected from light.[1]
-
Final Washing: Remove the methyltetrazine-probe solution and wash the cells three times with PBS.[1]
-
Analysis:
-
For Live-Cell Imaging: The cells are now ready for imaging.
-
For Fixed-Cell Imaging: Fix the cells with fixation buffer for 15 minutes at room temperature. Wash twice with PBS and mount the coverslip using mounting medium containing DAPI.
-
For Flow Cytometry: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA) and analyze on a flow cytometer.[1]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Signal | Inefficient Antibody-TCO Conjugation: Suboptimal pH, hydrolyzed NHS ester. | Ensure the reaction buffer pH is between 8.0-8.5. Use freshly prepared TCO-NHS ester solution.[] |
| Degradation of Methyltetrazine Probe: Instability in aqueous media over time. | Prepare fresh dilutions of the methyltetrazine probe for each experiment. Minimize incubation time. | |
| Low Target Protein Expression: Insufficient binding sites for the TCO-antibody. | Confirm protein expression levels by Western blot or other methods. Consider using a cell line with higher expression. | |
| High Background | Non-specific Antibody Binding: Antibody adheres to unintended cellular components. | Increase the number and duration of wash steps. Optimize the blocking step with a suitable blocking agent.[10][11] |
| Excess Unincorporated Dye: Inadequate washing after staining. | Extend the washing steps after both antibody and methyltetrazine incubation.[11] | |
| Autofluorescence: Intrinsic fluorescence from cells or media components. | Image cells before labeling to assess autofluorescence. Choose a fluorophore with an emission spectrum that avoids the autofluorescence range.[10] | |
| Precipitation of Reagents: Poor solubility of the probe in the buffer. | Ensure the methyltetrazine-probe is fully dissolved in DMSO before diluting in aqueous buffer. Consider using a probe with a PEG linker to improve solubility. |
Applications in Research and Drug Development
The methyltetrazine protocol for cell surface labeling is a versatile tool with broad applications:
-
In Vivo Imaging: The rapid kinetics and biocompatibility of the reaction make it suitable for pre-targeted in vivo imaging of tumors and other tissues.[12][13]
-
Cancer Research: This technique allows for the specific labeling and tracking of cancer biomarkers on the surface of tumor cells, aiding in diagnostics and the development of targeted therapies.[14]
-
Drug Delivery: The "click-to-release" capability of some tetrazine-TCO systems is being explored for the targeted activation of prodrugs at the disease site.[2]
-
Chemical Proteomics: It enables the identification and characterization of small molecule-protein interactions on the cell surface.[15]
Conclusion
The methyltetrazine-TCO ligation provides a robust, specific, and biocompatible method for labeling cell surface proteins. By understanding the principles behind the protocol and carefully optimizing the experimental conditions, researchers can effectively utilize this powerful tool to gain deeper insights into cellular biology and to advance the development of novel diagnostics and therapeutics.
References
-
Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv. Available at: [Link]
-
Fürth lab. Antibody conjugation. Available at: [Link]
-
UC Irvine. (n.d.). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. Available at: [Link]
-
Devaraj, N. K. (2013). Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. PMC. Available at: [Link]
-
IRIS. (2024). Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. Available at: [Link]
-
ResearchGate. (n.d.). Fast and Sensitive Pretargeted Labeling of Cancer Cells through a Tetrazine/trans-Cyclooctene Cycloaddition. Available at: [Link]
-
Frontiers. (n.d.). Tetrazine bioorthogonal chemistry derived in vivo imaging. Available at: [Link]
-
Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. PMC. Available at: [Link]
-
RSC Publishing. (2020). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Available at: [Link]
-
Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. Available at: [Link]
-
Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. PMC. Available at: [Link]
-
Lang, K., & Chin, J. W. (2014). trans-Cyclooctene—a stable, voracious dienophile for bioorthogonal labeling. PMC. Available at: [Link]
-
Research Collection. (2023). Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. Available at: [Link]
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ResearchGate. (n.d.). Structures of TCOs and their second‐order rate constants with... Available at: [Link]
-
Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. Available at: [Link]
-
ACS Publications. (2025). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. ACS Central Science. Available at: [Link]
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Application Note: Site-Specific Incorporation of Tetrazine Amino Acids via Genetic Code Expansion for Ultra-Fast Bioorthogonal Labeling
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating quality control for incorporating tetrazine non-canonical amino acids (ncAAs).
Executive Summary & Mechanistic Rationale
The site-specific incorporation of non-canonical amino acids (ncAAs) via Genetic Code Expansion (GCE) has revolutionized protein engineering. By hijacking the translational machinery, researchers can introduce bioorthogonal reactive handles directly into the primary sequence of a protein in living cells.
Historically, the field relied on the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNA Pyl ) derived from methanogenic archaea (e.g., Methanosarcina mazei). Because PylRS naturally exhibits high side-chain promiscuity and is entirely orthogonal to eukaryotic and bacterial translation systems, it serves as an ideal scaffold for engineering[1].
Among the various bioorthogonal chemistries available, the Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition between a 1,2,4,5-tetrazine and a strained trans-cyclooctene (sTCO) stands out. Unlike copper-catalyzed azide-alkyne cycloadditions (CuAAC) which suffer from metal toxicity, or strain-promoted azide-alkyne cycloadditions (SPAAC) which have sluggish kinetics[2], the IEDDA reaction is catalyst-free, highly biocompatible, and exceptionally fast. Recent advancements in small, genetically encoded tetrazine amino acids (such as Tet-v4.0) have pushed IEDDA reaction rates past 106 M−1s−1 due to optimized hydrophobic effects and proximity to the protein surface[3].
Caption: Workflow of Genetic Code Expansion and ultra-fast IEDDA bioorthogonal labeling.
Comparative Kinetics of Bioorthogonal Reactions
To justify the selection of tetrazine-based ncAAs over other bioorthogonal handles, we must evaluate the kinetic landscape. The table below summarizes why IEDDA is the premier choice for live-cell labeling and quantitative bioconjugation.
| Bioorthogonal Reaction | Reactive Pairs | Rate Constant ( M−1s−1 ) | Catalyst Required | Biocompatibility / Toxicity |
| SPAAC | Azide + DBCO | ~0.1 – 1.0 | None | High (but slow kinetics)[2] |
| CuAAC | Azide + Alkyne | ~10 – 100 | Copper (Cu + ) | Low (Cu toxicity in live cells) |
| IEDDA (Early Gen) | Tet-v2.0 + sTCO | ~10 3 – 10 4 | None | High[4] |
| IEDDA (Next Gen) | Tet-v4.0 + sTCO | > 10 6 | None | Ultra-High [3] |
Experimental Protocol: Site-Specific Tetrazine Incorporation
As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying logic. The following workflow is designed not just to produce protein, but to ensure quantitative encoding fidelity.
Phase 1: Plasmid Transformation & Strain Selection
-
The Causality of Strain Selection: Standard BL21(DE3) E. coli strains frequently yield truncated proteins due to the premature termination at the UAG stop codon. More insidiously, they suffer from Near-Cognate Suppression (NCS), where endogenous tRNAs misread the UAG codon, inserting natural amino acids and yielding an unreactive full-length protein[5]. To mitigate this, we utilize the BL21 derivative B95(DE3) , which minimizes premature truncation byproducts and improves the homogeneity of the suppression event[6].
-
Co-Transformation: Co-transform chemically competent B95(DE3) E. coli with:
-
Machinery Plasmid: e.g., pAJE-E7, which encodes the optimized PylRS/tRNA Pyl pair[6].
-
Target Plasmid: Encodes your Protein of Interest (POI) with an in-frame UAG (amber) stop codon at the desired labeling site.
-
-
Recovery: Plate on LB agar containing appropriate dual antibiotics (e.g., Chloramphenicol and Ampicillin) and incubate overnight at 37°C.
Phase 2: Auto-Induction & ncAA Incorporation
-
The Causality of Auto-Induction: Traditional IPTG burst-induction forces rapid protein translation, overwhelming the engineered PylRS and leading to poor ncAA incorporation. Auto-induction media allows for a gradual metabolic shift, giving the PylRS machinery ample time to aminoacylate the tRNA Pyl with the tetrazine ncAA, thereby outcompeting natural termination factors[6].
-
Inoculation: Inoculate a single colony into non-inducing minimal media to generate a starter culture. Grow overnight at 37°C.
-
Media Preparation: Prepare ZYP-5052 auto-induction media supplemented with dual antibiotics.
-
ncAA Addition: Add the tetrazine ncAA (e.g., Tet-v2.0 or Tet-v4.0) to the auto-induction media at a final concentration of 1–2 mM[3].
-
Critical Step: Always run a parallel control culture without the ncAA to monitor the background level of near-cognate suppression.
-
-
Expression: Inoculate the auto-induction media with the starter culture (1:100 dilution). Incubate at 37°C for 4 hours, then drop the temperature to 20°C for 3–4 days to allow for slow, high-fidelity protein expression[6].
-
Harvest: Pellet the cells via centrifugation and proceed to standard affinity purification (e.g., Ni-NTA for His-tagged proteins).
Self-Validating Quality Control: The PEG-Shift Assay
Trustworthiness in protein engineering requires self-validating systems. Simply observing a full-length protein band on an SDS-PAGE gel is insufficient, as it cannot differentiate between a successfully encoded Tet-protein and a mis-encoded (NCS) protein[5].
To validate chemical reactivity, we employ a strained trans-cyclooctene (sTCO) PEG-shift assay .
Caption: Self-validating SDS-PAGE mobility shift assay for Tet-protein reactivity.
PEG-Shift Protocol:
-
Reaction Setup: Aliquot 10 µg of the purified POI into two microcentrifuge tubes.
-
Ligation: To one tube, add a 10-fold molar excess of sTCO-PEG5000 reagent[6]. Leave the second tube untreated as a baseline control.
-
Incubation: Incubate at room temperature for 5–15 minutes. Because the IEDDA reaction is exceptionally fast, quantitative labeling occurs almost immediately[6].
-
Analysis: Boil the samples in Laemmli buffer and resolve on a standard SDS-PAGE gel.
-
Interpretation (Causality): The 5 kDa PEG chain possesses a massive hydrodynamic radius. If the tetrazine was successfully encoded and remains chemically active, the conjugated protein will exhibit a dramatic, quantitative upward shift on the gel. If a significant portion of the protein remains unshifted, it definitively indicates near-cognate suppression or tetrazine degradation[5].
References
- Source: nih.gov (Journal of the American Chemical Society)
- Source: nih.
- Source: oregonstate.edu (GCE4All)
- Source: springernature.com (Springer Protocols)
- Source: acs.org (Bioconjugate Chemistry)
- Source: nih.
Sources
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- 2. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
Application Notes and Protocols: The Use of Methyltetrazine in Activity-Based Protein Profiling
Introduction: A New Era in Functional Proteomics
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to study the functional state of enzymes in complex biological systems.[1][2][3][4] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes that covalently bind to the active site of enzymes, providing a direct readout of their catalytic activity.[5][6][7] This distinction is critical, as many enzymes are regulated at the level of their activity rather than their expression levels.[5][8][9] The integration of bioorthogonal chemistry into ABPP workflows has further revolutionized the field, allowing for the two-step labeling of active enzymes with minimal perturbation of their biological function.[1][3][5][10] Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between methyltetrazine and a strained alkene, such as trans-cyclooctene (TCO), has gained prominence due to its exceptionally fast reaction kinetics and high specificity in biological environments.[11][12][13]
This technical guide provides an in-depth exploration of the application of methyltetrazine in ABPP, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, the design of methyltetrazine-containing activity-based probes (ABPs), and step-by-step methodologies for labeling and identifying active enzymes in complex proteomes.
The Chemistry of Precision: Methyltetrazine-TCO Ligation
The cornerstone of this methodology is the IEDDA reaction, a [4+2] cycloaddition where the electron-poor tetrazine (the diene) rapidly and specifically reacts with an electron-rich and strained dienophile, most commonly a trans-cyclooctene (TCO).[11][12][13] This reaction is characterized by its remarkable speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, and its ability to proceed in complex biological milieu without the need for cytotoxic catalysts like copper.[11][13][14][15] The only byproduct of this ligation is nitrogen gas, rendering the reaction irreversible and highly efficient.[11][13]
The workflow for methyltetrazine-based ABPP typically involves two key steps:
-
Enzyme Labeling: An activity-based probe (ABP) containing a methyltetrazine moiety is introduced to the biological sample (e.g., cell lysate, live cells). The ABP consists of three key components: a reactive group that covalently modifies the active site of the target enzyme, a recognition element that directs the probe to a specific enzyme or enzyme family, and the methyltetrazine handle for subsequent ligation.[4]
-
Bioorthogonal Ligation: A reporter tag functionalized with a TCO group (e.g., a fluorophore or biotin) is added. The TCO rapidly and specifically reacts with the methyltetrazine on the ABP-enzyme conjugate, allowing for visualization or enrichment of the active enzymes.[5][11]
This two-step approach offers significant advantages over traditional one-step ABPP, where the reporter tag is pre-attached to the probe. Large reporter groups can sterically hinder the probe's interaction with the target enzyme, affecting its specificity and cell permeability.[5][9] By using a small, minimally-perturbing methyltetrazine handle, these issues are largely circumvented.[5][8][10]
Visualizing the Workflow: Methyltetrazine-Based ABPP
Caption: A generalized workflow for methyltetrazine-based activity-based protein profiling.
Quantitative Data Summary: Reaction Kinetics
The choice of bioorthogonal chemistry is often dictated by its kinetic properties. The following table summarizes the second-order rate constants for the methyltetrazine-TCO ligation in comparison to other common bioorthogonal reactions.
| Bioorthogonal Reaction | Dienophile/Alkyne | Diene/Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| IEDDA | trans-cyclooctene (TCO) | Methyltetrazine | up to 1 x 10⁶ | [11][13] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) | Azide | ~1 | [15] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Azide | 10² - 10³ | [1] |
Experimental Protocols
Protocol 1: General Procedure for In-Gel Fluorescence Profiling of Enzyme Activity in Cell Lysates
This protocol outlines a general method for profiling the activity of a target enzyme class in a cell lysate using a methyltetrazine-functionalized ABP and a TCO-fluorophore.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100, protease inhibitors optional)
-
Methyltetrazine-functionalized Activity-Based Probe (ABP) stock solution (in DMSO)
-
TCO-functionalized fluorophore (e.g., TCO-Cy5) stock solution (in DMSO)
-
4x SDS-PAGE loading buffer
-
Bradford assay reagent or equivalent for protein quantification
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
ABP Labeling:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in lysis buffer.
-
Add the methyltetrazine-ABP to the lysate at a final concentration of 1 µM (this may need to be optimized for your specific probe and target).
-
Incubate for 30-60 minutes at room temperature.
-
-
TCO-Fluorophore Ligation:
-
Add the TCO-fluorophore to the labeled lysate at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature in the dark. The disappearance of the characteristic pink color of the tetrazine can sometimes be used to monitor the reaction's progress.[11]
-
-
SDS-PAGE Analysis:
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins on an SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for your chosen fluorophore.
-
Protocol 2: Pull-down and Identification of Target Enzymes
This protocol describes the enrichment of ABP-labeled enzymes for subsequent identification by mass spectrometry.
Materials:
-
Cell lysate labeled with methyltetrazine-ABP (from Protocol 1, Step 2)
-
TCO-functionalized biotin (e.g., TCO-PEG-Biotin) stock solution (in DMSO)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.5% SDS)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
-
Mass spectrometry-compatible reagents for in-gel or on-bead digestion
Procedure:
-
Biotin Ligation:
-
To the methyltetrazine-ABP labeled lysate, add TCO-biotin to a final concentration of 25-100 µM.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins by resuspending the beads in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Alternatively, for on-bead digestion, proceed with reduction, alkylation, and tryptic digestion of the bead-bound proteins according to established mass spectrometry protocols.
-
Analyze the eluted proteins or digested peptides by LC-MS/MS for protein identification.
-
Visualizing the Chemical Transformation
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and trans-cyclooctene (TCO).
Causality Behind Experimental Choices and Self-Validating Systems
The protocols provided are designed to be robust and self-validating. Here, we explain the rationale behind key experimental choices:
-
Probe and Reporter Concentrations: The concentration of the methyltetrazine-ABP should be carefully optimized to ensure specific labeling of the target enzyme(s) without causing off-target effects. A 10 to 50-fold excess of the TCO-reporter is often used to drive the ligation reaction to completion.
-
Reaction Times: The incubation times for both the ABP labeling and the TCO ligation are dependent on the specific probe, target enzyme, and reporter used. The rapid kinetics of the IEDDA reaction typically allow for shorter incubation times compared to other bioorthogonal ligations.
-
Controls: To ensure the specificity of the labeling, several controls are essential:
-
No-probe control: A sample treated with DMSO instead of the methyltetrazine-ABP to identify non-specific binding of the TCO-reporter.
-
Heat-inactivated lysate: A sample where the lysate is boiled prior to ABP addition to demonstrate that labeling is dependent on active enzymes.
-
Competitive inhibition: Pre-incubation of the lysate with a known inhibitor of the target enzyme class should reduce or abolish the labeling by the ABP.
-
By incorporating these controls, researchers can have high confidence in the specificity and validity of their results.
Future Directions and Conclusion
The use of methyltetrazine in activity-based protein profiling is a rapidly evolving field.[16] The development of new methyltetrazine-containing unnatural amino acids allows for the site-specific incorporation of this bioorthogonal handle into proteins through genetic code expansion, opening up new avenues for studying protein function.[13][17][18] Furthermore, the exceptional kinetics of the methyltetrazine-TCO ligation are being leveraged for in vivo imaging applications, enabling the visualization of enzyme activity in living organisms.[12]
References
-
Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. RSC Publishing. [Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI. [Link]
-
Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. RSC Publishing. [Link]
-
Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling. ACS Publications. [Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. PubMed. [Link]
-
Methyltetrazine as a small live-cell compatible biorthogonal handle for imaging enzyme activities in situ. ResearchGate. [Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. ResearchGate. [Link]
-
Bioorthogonal chemistry: applications in activity-based protein profiling. PubMed. [Link]
-
Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Bio-protocol. [Link]
-
Site-Specific Protein Labeling with Tetrazine Amino Acids. Springer Nature Experiments. [Link]
-
Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. PMC. [Link]
-
Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. PMC. [Link]
-
Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. PMC. [Link]
-
Tetrazine ligation for chemical proteomics. PMC. [Link]
-
An Overview of Methyltetrazine Amine. Medium. [Link]
-
Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. bioRxiv. [Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. PMC. [Link]
-
An overview of activity-based protein profiling and recent advances. Imperial News. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. bio-protocol.org [bio-protocol.org]
- 18. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Efficiency Antibody-Methyltetrazine Conjugation for Ultra-Sensitive ELISA
Introduction & Mechanistic Overview
In the development of ultra-sensitive Enzyme-Linked Immunosorbent Assays (ELISA), signal amplification and background reduction are paramount. This application note details a robust, self-validating protocol for conjugating Methyltetrazine (Tz) to IgG antibodies via NHS-ester chemistry. This functionalization enables the use of Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry—a powerful tool for attaching reporter enzymes (e.g., HRP) or immobilizing antibodies to assay plates.
The Causality Behind IEDDA in ELISA
The IEDDA reaction between 1,2,4,5-tetrazines and trans-cyclooctene (TCO) is currently the fastest known bioorthogonal reaction, boasting second-order rate constants exceeding 800 M⁻¹s⁻¹ [1].
-
Preservation of Avidity: Unlike traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), IEDDA requires no cytotoxic or denaturing metal catalysts, thereby preserving the structural integrity and antigen-binding avidity of the antibody[1].
-
Thermodynamic Efficiency: The reaction releases only nitrogen gas (N₂) as a byproduct, driving an irreversible, highly specific covalent linkage (dihydropyridazine bond) even in complex biological matrices [2].
Workflow of NHS-Tz antibody conjugation and subsequent IEDDA click reaction for ELISA.
Experimental Design & Quantitative Parameters
Reagent Selection: Why NHS-PEG4-Methyltetrazine?
Direct attachment of hydrophobic tetrazine moieties can induce antibody aggregation and precipitate the protein. The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances aqueous solubility, reduces steric hindrance during the subsequent TCO ligation, and minimizes non-specific binding in ELISA applications [3].
Quantitative Data Summaries
Table 1: Comparison of Bioconjugation Strategies for ELISA
| Parameter | IEDDA (Tz-TCO) | CuAAC (Azide-Alkyne) | Biotin-Streptavidin |
| Reaction Kinetics | Ultrafast (>800 M⁻¹s⁻¹) | Slow (10-100 M⁻¹s⁻¹) | Fast (Non-covalent) |
| Catalyst Required | None (Copper-free) | Cu(I) (Denaturing) | None |
| Bond Type | Covalent | Covalent (Triazole) | Non-covalent affinity |
| Endogenous Interference | None (Bioorthogonal) | None | High (Endogenous Biotin) |
Table 2: Optimization Parameters for NHS-PEG4-Tz Conjugation
| Antibody Conc. | Molar Excess (Tz:IgG) | Buffer pH | Incubation | Expected DOL* |
| 1-10 mg/mL | 10x | 7.4 | 1 hr, RT | 2-3 Tz/IgG |
| 1-10 mg/mL | 20x | 7.4 | 1 hr, RT | 4-6 Tz/IgG |
| 1-10 mg/mL | 30x | 8.0 | 2 hr, RT | 6-8 Tz/IgG |
*Degree of Labeling (DOL) of 4-6 is optimal. Higher DOLs (>8) risk masking the antibody's paratope or causing precipitation.
Step-by-Step Methodology
Phase 1: Antibody Preparation & Buffer Exchange
Causality: NHS-esters are highly reactive toward primary amines. Any amine-containing buffers (e.g., Tris, Glycine) or carrier proteins (e.g., BSA) will competitively inhibit the reaction, leading to conjugation failure [4].
-
Ensure the starting antibody (IgG) is carrier-free.
-
Buffer exchange the antibody into an amine-free buffer such as 1X PBS (pH 7.4) using a spin desalting column (e.g., 7K MWCO) or dialysis cassette[4].
-
Determine the final antibody concentration via A280 measurement (IgG Extinction Coefficient ~1.4 L/(g·cm)). Adjust the concentration to 1.0 - 2.0 mg/mL.
Phase 2: NHS-Ester Activation & Conjugation
Causality: NHS-esters rapidly hydrolyze in aqueous solutions. The reagent must be dissolved in an anhydrous organic solvent immediately before use to maintain its reactivity[4]. 4. Equilibrate the NHS-PEG4-Methyltetrazine vial to room temperature in a desiccator to prevent moisture condensation. 5. Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM. Discard any unused reconstituted reagent; do not store[4]. 6. Calculate the required volume for a 20-fold molar excess. For example, to label 1-10 mg/mL of IgG, a 20-fold molar excess typically results in 4-6 linkers per antibody[4]. 7. Add the NHS-PEG4-Tz to the antibody solution dropwise while vortexing gently. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent antibody denaturation[4]. 8. Incubate the reaction in the dark at room temperature (RT) for 1 to 2 hours, or overnight at 4°C with gentle end-over-end mixing [3].
Phase 3: Quenching & Purification
Causality: Unreacted NHS-esters must be neutralized to prevent off-target cross-linking during subsequent ELISA steps. 9. Quench the reaction by adding a primary amine-containing buffer, such as 1 M Tris-HCl (pH 8.0) or 1 M Glycine, to a final concentration of 50-100 mM[3]. Incubate for 15 minutes at RT. 10. Remove unreacted Tz, quenched byproducts, and DMSO using a fresh spin desalting column equilibrated with 1X PBS, or via dialysis[3].
Phase 4: Validation (Self-Validating System)
Causality: Methyltetrazine possesses a distinct spectroscopic signature, absorbing light at approximately 510-550 nm. This allows for the direct spectrophotometric quantification of the successful conjugation without needing secondary assays [5]. 11. Measure the absorbance of the purified conjugate at 280 nm (protein) and 515 nm (tetrazine). 12. Calculate the Degree of Labeling (DOL) using the Beer-Lambert law, factoring in the extinction coefficient of Methyltetrazine at 515 nm and correcting for the Tz absorbance overlap at 280 nm.
Step-by-step methodology for NHS-PEG4-Methyltetrazine antibody conjugation.
Application in ELISA
Once the antibody is successfully conjugated with Methyltetrazine, it can be integrated into highly sensitive ELISA formats. For instance, capture antibodies can be covalently immobilized onto TCO-functionalized microtiter plates to drastically improve orientation and assay sensitivity [6]. Alternatively, if used as a detection antibody, a TCO-labeled reporter (e.g., TCO-HRP) is introduced after antigen binding. The ultrafast IEDDA reaction covalently links the reporter to the antibody within minutes, yielding a highly amplified, stable signal that resists stringent washing steps.
References
-
Title: Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique Source: MDPI Biosensors URL: [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique | MDPI [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for methyltetrazine labeling
Welcome to the Methyltetrazine Labeling Technical Support & Optimization Center . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural instructions. Successful bioconjugation requires a deep understanding of the thermodynamic and kinetic forces at play.
This center focuses on the Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry between trans-cyclooctene (TCO) and methyltetrazine (mTz). By understanding the causality behind each experimental variable, you can transform variable labeling results into a robust, self-validating analytical system.
The Mechanistic Foundation of IEDDA Click Chemistry
To troubleshoot effectively, we must first understand the reaction mechanism. The IEDDA reaction pairs an electron-deficient diene (methyltetrazine) with a highly strained, electron-rich dienophile (TCO). The reaction is entropically driven to completion by the irreversible release of nitrogen gas, resulting in a stable dihydropyridazine conjugate[1].
Inverse Electron-Demand Diels-Alder (IEDDA) mechanism between TCO and Methyltetrazine.
Frequently Asked Questions: Optimizing Core Parameters
Q1: What is the optimal stoichiometry for the TCO-methyltetrazine reaction? A: For efficient conjugation, it is critical to use a 1.05 to 3.0-fold molar excess of the methyltetrazine reagent relative to the TCO-functionalized molecule[2][3]. The Causality: While the reaction is highly efficient, steric hindrance on the surface of heavily modified biomolecules can limit accessibility. A slight molar excess ensures pseudo-first-order kinetics, driving the reaction to absolute completion without generating excessive off-target background.
Q2: Why is buffer selection so critical, and what is the ideal pH? A: The IEDDA reaction itself is remarkably robust and proceeds efficiently across a broad pH range of 6.0 to 9.0[2][4]. However, the upstream preparation step—labeling your target protein with a TCO-NHS ester—strictly requires an amine-free buffer (e.g., PBS, pH 7.5–8.5)[2][3]. The Causality: Buffers containing primary amines (such as Tris or glycine) will competitively react with the NHS ester, neutralizing the TCO reagent before it can successfully conjugate to the lysine residues of your target protein[2].
Q3: How long should the reaction incubate? A: The reaction is exceptionally fast and is typically complete within 30 to 60 minutes at room temperature[2][3][5]. The Causality: The TCO-tetrazine pair exhibits ultrafast kinetics (k > 800 M⁻¹s⁻¹)[5][6]. Prolonged incubation is rarely necessary and only increases the risk of protein degradation or non-specific binding.
Quantitative Optimization Parameters
To ensure reproducibility, adhere to the following empirical thresholds. Deviating from these ranges often leads to the issues outlined in the troubleshooting section.
| Parameter | Recommended Range | Critical Threshold | Mechanistic Causality |
| TCO-NHS : Protein Ratio | 10:1 to 20:1 | > 25:1 | Prevents excessive hydrophobic modification, which disrupts the hydration shell and causes protein aggregation[5][7]. |
| mTz : TCO Ratio | 1.5:1 to 3.0:1 | < 1:1 | Ensures pseudo-first-order kinetics to drive the IEDDA reaction to completion[2][3]. |
| Reaction pH (IEDDA) | 6.0 to 9.0 | < 5.0 or > 9.0 | IEDDA is broadly pH-independent; limits are set purely to prevent protein denaturation[2][4]. |
| Incubation Time | 30 to 60 minutes | > 120 minutes | Ultrafast kinetics achieve >99% yield rapidly; longer times risk reagent degradation[3][5]. |
Troubleshooting Guide
Issue 1: Protein Precipitation or Aggregation during TCO Labeling
-
Root Cause: Over-modification. TCO is a highly hydrophobic moiety. Modifying too many surface lysines disrupts the protein's natural folding and hydration shell.
-
Solution: Reduce the TCO-NHS molar excess from 20x down to 5x–10x. Alternatively, utilize a PEGylated linker (e.g., TCO-PEG4-NHS or TCO-PEG12-NHS) to enhance the aqueous solubility of the conjugate[5].
Issue 2: Low Degree of Labeling (DOL) in the Final Conjugate
-
Root Cause: Inefficient initial TCO labeling or TCO isomerization. Trans-cyclooctene can isomerize to the unreactive cis-cyclooctene (CCO) in the presence of strong nucleophiles or prolonged UV light exposure[4].
-
Solution: Validate TCO incorporation via mass spectrometry before proceeding to the mTz step. Store all TCO reagents in dark, anhydrous conditions (e.g., lyophilized or in anhydrous DMSO)[5].
Issue 3: High Background in Fluorescence Assays
-
Root Cause: Unreacted methyltetrazine-fluorophore was not fully removed from the final conjugate.
-
Solution: Implement a rigorous size-exclusion chromatography (SEC) or desalting step. Ensure the molecular weight cut-off (MWCO) of the spin column appropriately separates the free dye from the large protein conjugate[2][3].
Self-Validating Experimental Protocol
This two-phase protocol establishes a self-validating workflow for protein-protein or protein-fluorophore conjugation.
Phase 1: TCO Functionalization of the Target Protein
-
Buffer Exchange: Exchange the target protein into an amine-free buffer (e.g., PBS, pH 8.0) to a concentration of 1–5 mg/mL using a desalting spin column[3][5].
-
Validation Check: Measure absorbance at 280 nm (A₂₈₀) to confirm >85% protein recovery.
-
-
Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM[5][7].
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester to the protein solution. Incubate for 30–60 minutes at room temperature with gentle agitation[3][7].
-
Purification: Remove unreacted TCO-NHS by passing the mixture through a desalting column equilibrated with PBS[7].
Phase 2: Methyltetrazine Ligation & Quantification
-
Ligation Reaction: Add a 1.5- to 3-fold molar excess of the Methyltetrazine-probe (e.g., mTz-Fluorophore) to the purified TCO-labeled protein[3].
-
Incubation: Incubate for 30–60 minutes at room temperature, protected from light[3].
-
Final Purification: Purify the final conjugate using a desalting column to remove unreacted tetrazine-fluorophore[2][3].
-
Degree of Labeling (DOL) Validation: Measure the absorbance of the purified conjugate at 280 nm and at the maximum absorbance wavelength of the fluorophore (A_max). Calculate the protein concentration and DOL to validate the efficiency of the workflow[3].
Self-validating two-step workflow for TCO-protein functionalization and methyltetrazine ligation.
References
-
BenchChem Technical Support Team. Optimizing reaction conditions for TCO-tetrazine click chemistry. BenchChem. 2
-
BroadPharm. Tetrazine-TCO Ligation Protocol. BroadPharm. 4
-
Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. 5
-
Vector Laboratories. TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility. Vector Laboratories. 6
-
BenchChem Technical Support Team. Application Notes and Protocols for Labeling Cell Surface Proteins with Methyltetrazine-Acid. BenchChem. 7
-
BenchChem Technical Support Team. A Comparative Guide to the Quantification of Labeling Efficiency for Methyltetrazine-PEG12-acid. BenchChem. 3
-
Boger, D. L., et al. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes... A Retrospective. PMC / National Institutes of Health.1
Sources
- 1. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Tetrazine Stability in Physiological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazine bioorthogonal chemistry. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for addressing the stability challenges of tetrazines in physiological media. Our goal is to empower you with the knowledge to design robust experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding tetrazine stability.
Q1: Why is my tetrazine conjugate degrading in my cell culture media or plasma?
A: Tetrazine degradation in physiological media is a common issue stemming from the inherent reactivity of the tetrazine core. The primary culprits are:
-
Hydrolysis: Tetrazines can slowly decompose in aqueous environments. This degradation is often accelerated by certain substituents on the tetrazine ring.[1][2]
-
Reaction with Biological Nucleophiles: Physiological media is rich in nucleophiles that can react with and consume your tetrazine. The most significant are:
-
Thiols: Free thiol groups from cysteine residues in proteins or small molecules like glutathione can react with tetrazines.[3][4] This can occur through a reversible nucleophilic aromatic substitution (SNAr) reaction known as the Tetrazine-Thiol Exchange (TeTEx).[3][5][6]
-
Amines: Primary and secondary amines, such as those on lysine residues or the N-termini of proteins, can also act as nucleophiles and react with the tetrazine ring, though this is generally less common with more stable tetrazines.[3][7]
-
Q2: I've heard there's a trade-off between tetrazine reactivity and stability. What does this mean for my experiments?
A: This is a fundamental concept in tetrazine chemistry. Generally, structural modifications that make a tetrazine more reactive in the desired inverse-electron-demand Diels-Alder (IEDDA) reaction also make it more susceptible to degradation.[8][9][10]
-
Electron-withdrawing groups (e.g., pyridyl substituents) are often added to the tetrazine core to accelerate the IEDDA reaction. However, these groups also lower the energy of the tetrazine's unoccupied molecular orbitals, making the ring more electrophilic and thus more vulnerable to nucleophilic attack and hydrolysis.[4][11]
-
Electron-donating groups (e.g., alkyl or phenyl groups) tend to increase the stability of the tetrazine in aqueous media but at the cost of slower IEDDA reaction kinetics.[1][12]
Recent research has focused on developing novel tetrazine scaffolds, such as certain vinyl ether or triazolyl-tetrazines, that utilize intramolecular distortion or unique electronic properties to enhance reactivity without sacrificing stability, effectively defying the traditional trade-off.[8][11][13][14]
Q3: How do I choose the right tetrazine for my application?
A: The optimal tetrazine depends on the specific requirements of your experiment. Consider the following:
-
Required Reaction Speed: For time-critical processes or reactions at very low concentrations, a highly reactive tetrazine (e.g., a pyridyl-substituted one) may be necessary, and you will need to take steps to mitigate its lower stability.[8]
-
Incubation Time: For experiments requiring long incubation times, such as in vivo imaging or long-term cell tracking, a more stable tetrazine (e.g., methyl- or phenyl-substituted) is crucial to ensure enough of the probe remains active.[1][13][15]
-
Biological Environment: The complexity of the medium matters. Experiments in plasma or cell lysate, which have high concentrations of proteins and other nucleophiles, will be more demanding on tetrazine stability than those in simple buffers.[7][16]
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a problem-and-solution framework for specific experimental challenges.
Issue 1: Low or No Signal in a Bioorthogonal Labeling Experiment
You've added your tetrazine-fluorophore conjugate to your cells expressing a TCO-tagged protein, but you observe a much weaker signal than expected, or no signal at all.
Potential Cause A: Tetrazine Degradation Prior to Reaction
The tetrazine is being consumed by the physiological medium before it can react with its dienophile partner.
Troubleshooting Steps:
-
Assess Tetrazine Stability: Before your main experiment, run a control to measure the half-life of your tetrazine conjugate in the exact medium and conditions you plan to use.
-
Switch to a More Stable Tetrazine: If the half-life is too short, consider a more stable derivative. See the table below for a comparison of common tetrazine stabilities.
-
Minimize Incubation Time: If you must use a highly reactive tetrazine, optimize your protocol to reduce the time the tetrazine is incubated in the complex medium before reacting with the target.[3]
-
Prepare Fresh Solutions: Always prepare aqueous solutions of your tetrazine immediately before use to avoid degradation during storage.[12]
Potential Cause B: Non-specific Binding and Off-Target Reactions
The tetrazine is reacting with other biomolecules in the system, leading to its depletion and potentially a high background signal.
Troubleshooting Steps:
-
Analyze for Side Products: Use LC-MS to analyze your reaction mixture for adducts of your tetrazine with common biological nucleophiles like glutathione.
-
Adjust pH: If your experiment allows, consider performing the reaction at a slightly more acidic pH (e.g., 6.5-7.0). This can reduce the nucleophilicity of thiol groups, a primary source of off-target reactions.[3] However, be aware that the stability of the tetrazine itself can also be pH-dependent, with some degrading faster in basic solutions.[1][6][15]
-
Consider a "Locking" Mechanism: For advanced applications, novel systems like the "click'n lock" based on the Tetrazine-Thiol Exchange (TeTEx) allow for an initial reversible conjugation that can be made irreversible on-demand, providing greater control.[5][17]
Issue 2: High Background Fluorescence in Imaging Experiments
You observe significant, non-specific fluorescence throughout your sample, obscuring the specific signal from your target.
Potential Cause: Non-specific Labeling of Proteins
Some tetrazine derivatives have been shown to react non-specifically with proteins, leading to background signal. This reactivity is structure-dependent.[7][16]
Troubleshooting Steps:
-
Screen Tetrazine Derivatives: If you suspect non-specific protein labeling, test different tetrazine-fluorophore conjugates. It has been reported that tetrazines with low or minimal proteome reactivity provide a much clearer, protein-selective labeling pattern.[7]
-
Use a Control: Incubate your cells or lysate with the tetrazine-fluorophore conjugate alone (without the dienophile-tagged target) to assess the level of background labeling.
-
Consider Photocaged Tetrazines: For ultimate spatiotemporal control, use a photocaged dihydrotetrazine. These precursors are highly stable and unreactive until activated with light at your region of interest, significantly minimizing background reactions.[18]
Visualizing the Problem: Tetrazine Degradation Pathways
The following diagram illustrates the main pathways through which a tetrazine can be consumed in a physiological environment, leading to experimental failure.
Caption: Key pathways affecting tetrazine availability in experiments.
Data-Driven Decisions: Stability of Common Tetrazines
The choice of substituent on the tetrazine ring is critical for balancing stability and reactivity. The following table summarizes the relative stability of various tetrazine classes in physiological buffers (e.g., PBS, cell culture media) at 37°C.
| Tetrazine Class | Substituent Type | Relative Stability in Physiological Media | Typical Reactivity (k₂) | Key Considerations |
| Di-pyridyl-s-tetrazine | Electron-withdrawing | Low[1][2][15] | Very High (~10³ - 10⁴ M⁻¹s⁻¹)[13][19] | Prone to degradation; best for rapid, low-concentration reactions.[11][20] |
| H-tetrazine (unsubstituted) | (None) | Low[13] | High | Rapidly degrades in media containing serum.[13] |
| Methyl-tetrazine | Electron-donating | High[12][13] | Moderate (~10² - 10³ M⁻¹s⁻¹)[13] | A good balance of stability and reactivity for many applications. |
| Phenyl-tetrazine | Weakly electron-donating | High[1][15] | Moderate (~10² M⁻¹s⁻¹)[13] | Offers good stability for longer incubation times. |
| Triazolyl-tetrazine | Weakly electron-withdrawing | High[13][14] | High (~10⁴ M⁻¹s⁻¹)[13] | Novel scaffold designed to evade the stability/reactivity trade-off.[13][14] |
| Hydroxyl-substituted tetrazines | Electron-donating | High[1][15] | Moderate to High | Increased stability and hydrophilicity.[1] |
Note: Reactivity values are approximate and depend on the specific dienophile and reaction conditions.
Protocols for Best Practices
To ensure the success of your experiments, we recommend incorporating the following stability assessment protocol into your workflow.
Experimental Protocol: Assessing Tetrazine Stability via UV-Vis Spectroscopy
This protocol allows you to quantify the stability of your tetrazine conjugate under your specific experimental conditions.
Objective: To determine the half-life (t₁/₂) of a tetrazine compound in a chosen physiological medium.
Materials:
-
Tetrazine conjugate of interest
-
Anhydrous DMSO
-
Physiological medium of choice (e.g., PBS pH 7.4, DMEM + 10% FBS)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your tetrazine conjugate (e.g., 10 mM) in anhydrous DMSO.
-
Determine λ_max: Dilute a small amount of the stock solution in your chosen medium and scan the absorbance from 400-600 nm to find the maximum absorbance wavelength (λ_max), which is typically between 510-550 nm for the tetrazine chromophore.[12]
-
Set Up the Stability Assay: a. Pre-warm your physiological medium to the experimental temperature (e.g., 37°C). b. In a cuvette, add the pre-warmed medium. c. Spike in a small volume of the tetrazine stock solution to achieve a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at λ_max. Mix quickly and thoroughly.
-
Monitor Absorbance Over Time: a. Immediately place the cuvette in the temperature-controlled spectrophotometer. b. Record the absorbance at λ_max at regular intervals (e.g., every 5, 15, or 30 minutes, depending on the expected stability) for a period of several hours to days.
-
Data Analysis: a. Normalize the absorbance values by dividing each reading by the initial absorbance at t=0. b. Plot the normalized absorbance versus time. c. Determine the half-life (t₁/₂) – the time it takes for the absorbance to decrease to 50% of its initial value.
Workflow for Troubleshooting Tetrazine Instability
Use this decision-making workflow to systematically diagnose and solve stability issues.
Caption: A step-by-step workflow for diagnosing stability issues.
References
- Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools that defy the reactivity/stability tradeoff.ChemRxiv.
- Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation.Journal of the American Chemical Society Au.
- Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Lig
- Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs.MDPI.
- Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction.PMC.
- Tetrazine-mediated bioorthogonal prodrug–prodrug activ
- Application Notes: 1,2,4,5-Tetrazine in the Development of Antibody-Drug Conjug
- Side reactions of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine with biological nucleophiles.BenchChem.
- Tetrazine-TCO Reaction Kinetics Optimization: A Technical Support Guide.BenchChem.
- Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
- Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Lig
- Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Form
- Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Lig
- Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via comput
- side reactions of Tetrazine-SS-NHS and how to avoid them.BenchChem.
- Click'n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking.PMC.
- Bioorthogonal chemistry: str
- Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Lig
- Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting.Organic & Biomolecular Chemistry.
- Dienophiles for tetrazine bioorthogonal reaction and corresponding...
- Development of a novel antibody-tetrazine conjugate for bioorthogonal pretargeting.Request PDF.
- Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.Radboud Repository.
- Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Lig
- Stability and reactivity of various tetrazines and dienophiles.
- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off.Journal of the American Chemical Society.
- ChemComm.RSC Publishing.
- Rapid exchange between asymmetric tetrazines and thiols enables reversible, chemoselective clicking and on.ChemRxiv.
- Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs.PMC.
- trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling.PMC.
- Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions.
- Click'n lock: Rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 5. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions | bioRxiv [biorxiv.org]
- 19. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Improving radiochemical yield in 18F-labeling of tetrazines
Welcome to the Technical Support Center for Radiochemistry. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when attempting to radiolabel highly reactive tetrazines (Tzs) with Fluorine-18.
Tetrazines are premier bioorthogonal handles for Inverse-Electron-Demand Diels–Alder (IEDDA) pretargeted imaging. However, their extreme electrophilicity makes them highly susceptible to degradation under standard radiolabeling conditions. This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you maximize your radiochemical yield (RCY).
MODULE 1: Core FAQs & Mechanistic Insights
Q1: Why do direct nucleophilic 18 F-fluorination attempts of highly reactive tetrazines typically result in 0% yield? A: Highly reactive tetrazines (such as H-tetrazines and bispyridyl tetrazines) are profoundly base-sensitive. Standard S N Ar or S N 2 fluorination protocols rely on basic phase-transfer catalysts (e.g., K 2 CO 3 /K 2.2.2 ). Under these harsh alkaline conditions at elevated temperatures, the electron-deficient tetrazine core undergoes nucleophilic attack by hydroxide or carbonate ions, leading to rapid ring-opening and irreversible degradation of the precursor[1].
Q2: If basic conditions destroy the precursor, what is the most effective direct aromatic labeling strategy? A: The most robust method is Copper-mediated 18 F-fluorination of organostannane precursors . By utilizing a Cu(OTf) 2 Py 4 catalyst, the reaction shifts from a traditional nucleophilic substitution to a transition-metal-catalyzed oxidative addition/reductive elimination pathway. This allows the use of significantly milder elution salts (e.g., K 3 PO 4 and Bu 4 NOTf), which preserves the tetrazine ring while achieving high radiochemical conversion (RCC)[2].
Q3: My H-tetrazine labels successfully, but the Radiochemical Purity (RCP) drops rapidly in the formulation vial. How do I prevent this? A: H-tetrazines are prone to radiolysis and chemical instability in aqueous media post-synthesis. Formulating the final product in PBS containing 1.5 mM ascorbic acid acts as a radical scavenger, preventing auto-radiolysis and maintaining the RCP at >96% for hours post-synthesis[3].
MODULE 2: Quantitative Data & Condition Optimization
To maximize RCY, the stoichiometry and elution conditions must be tightly controlled. The table below summarizes the causal relationship between reaction parameters and the resulting Radiochemical Conversion (RCC) based on optimized Cu-mediated fluorination data[2] and alternative methods[3].
| Labeling Strategy | Elution System / Conditions | Precursor Amount | Catalyst / Reagent | Resulting RCC / RCY | Causality / Observation |
| Cu-Mediated (Direct) | 0.5 M K 2 CO 3 (aq) | 10 µmol | Cu(OTf) 2 Py 4 | 0% RCC | Complete tetrazine degradation due to high basicity. |
| Cu-Mediated (Direct) | KOTf + K 2 HPO 4 | 10 µmol | Cu(OTf) 2 Py 4 | 0 – 1.8% RCC | Insufficient fluoride activation; poor elution efficiency. |
| Cu-Mediated (Direct) | 0.5 M K
3
PO
4
| 5 µmol | Cu(OTf) 2 Py 4 (1.5 eq) | 19% RCC | Suboptimal precursor concentration limits reaction kinetics. |
| Cu-Mediated (Direct) | 0.5 M K
3
PO
4
| 10 µmol | Cu(OTf) 2 Py 4 (1.5 eq) | 37 ± 4% RCC | Optimal balance of mild basicity and catalyst ratio[2]. |
| Two-Step Prosthetic | Amidation via [ 18 F]F-Py-TFP | N/A | Tetrazine propylamine | 22 – 24% RCY | Bypasses direct heating of Tz; highly reproducible[3]. |
MODULE 3: Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Poor 18 F Recovery from QMA | Weak elution power of neutral salts (e.g., pure KOTf). | Use a dual-component elution system: 0.5 M K 3 PO 4 (aq) combined with Bu 4 NOTf (20 mM in MeOH) to ensure >85% recovery without excess basicity[2]. |
| Low RCC despite good elution | Catalyst poisoning or incorrect precursor/catalyst ratio. | Ensure the DMA is strictly anhydrous. Adjust the precursor-to-catalyst ratio to exactly 1:1.5 . Excess catalyst promotes side reactions; too little halts the catalytic cycle[2]. |
| Pyridyl-Tetrazines fail to label | Chelation of the Cu catalyst by the pyridyl nitrogen atoms. | Abandon Cu-mediated methods for bispyridyl-Tzs. Switch to the Al[ 18 F]-NOTA complexation method or a two-step prosthetic group approach[4]. |
MODULE 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Optimized Cu-Mediated 18 F-Fluorination of Stannane-Tetrazines[2]
Best for: Phenyl-tetrazines and methyl-tetrazines.
-
QMA Preconditioning & Elution:
-
Pass aqueous[ 18 F]fluoride (10–12 GBq) through a QMA cartridge.
-
Elute with a mixture of 0.5 M K 3 PO 4 (aq) and Bu 4 NOTf (20 mM in MeOH).
-
Validation Checkpoint: Measure the residual activity on the QMA. If >15% activity remains, your Bu 4 NOTf concentration is too low.
-
-
Azeotropic Drying:
-
Dry the eluted [ 18 F]fluoride under a nitrogen stream at 100 °C for 5 minutes.
-
-
Reaction Assembly:
-
Dissolve 10 µmol of the organotin tetrazine precursor and 15 µmol of Cu(OTf) 2 Py 4 (1.5 equivalents) in 0.5 mL of anhydrous DMA.
-
Add this mixture to the dried Bu 4 N[ 18 F]F complex.
-
-
Radiolabeling:
-
Heat the sealed reaction vessel at 100 °C for exactly 5 minutes.
-
Cool for 2 minutes, then quench with 1 mL of H 2 O/0.1% TFA.
-
Validation Checkpoint: Perform a rapid radio-TLC. You should observe an RCC of ~35-40%. If RCC is <10%, check the water content of your DMA.
-
-
Purification:
-
Purify via semi-preparative HPLC and formulate the final product.
-
Protocol B: Al[ 18 F]-NOTA Labeling of Tetrazines[4]
Best for: Highly base-sensitive H-tetrazines and Pyridyl-tetrazines.
-
Fluoride Preparation:
-
Trap [ 18 F]fluoride on a QMA cartridge and elute with 0.4 M KHCO 3 .
-
Neutralize the eluate with glacial acetic acid to achieve a pH of 4.0.
-
Validation Checkpoint: Test the pH with a micro-probe. The pH must be between 4.0 and 4.5. Aluminum complexation fails outside this narrow window.
-
-
Complexation:
-
Add 2 mM AlCl 3 in sodium acetate buffer (pH 4.0) to the neutralized fluoride.
-
Add the NOTA-PEG-Tetrazine precursor (typically 50-100 nmol).
-
-
Heating & Purification:
-
Incubate at 100 °C for 15 minutes.
-
Purify via solid-phase extraction (SPE) or HPLC. Formulate in PBS with 1.5 mM ascorbic acid to prevent radiolysis.
-
MODULE 5: Process Visualization
Decision tree and troubleshooting workflow for 18F-labeling of base-sensitive tetrazines.
References
- Source: Molecules (MDPI)
- Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET Source: EJNMMI Radiopharmacy and Chemistry / NIH PMC URL
- 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry Source: Bioconjugate Chemistry / ACS Publications URL
- Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging Source: Chemical Communications / NIH PMC URL
Sources
- 1. Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Standard Operating Procedure: Labeling and Purification Workflow
Technical Support Center: The Nuanced Role of pH in Tetrazine-TCO Ligation
Welcome to the technical support resource for researchers, scientists, and drug development professionals. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and selectivity in complex biological environments.[1][2] While often cited as being robust across a wide pH range, successful and reproducible outcomes demand a deeper understanding of how pH can indirectly, and sometimes directly, influence the reaction.
This guide provides field-proven insights and troubleshooting workflows to help you navigate the critical role of pH in your experimental design, ensuring the integrity of your reactants and the success of your conjugations.
Core Principles: Where Does pH Matter?
While the core [4+2] cycloaddition of the tetrazine-TCO ligation is remarkably insensitive to pH within the physiological range (typically pH 6-9), the overall success of your experiment is governed by factors that are highly pH-dependent.[3][4][5] Experimental failures often attributed to the "click" reaction itself can frequently be traced back to pH-related instability of the reactants or substrates involved.
The influence of pH can be understood by considering two primary pathways: its effect on the stability of your molecules and its direct role in specialized "click-to-release" applications.
Caption: Key decision points for considering pH in Tetrazine-TCO experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a standard Tetrazine-TCO ligation?
For a standard bioconjugation where a stable link is formed, the IEDDA reaction itself proceeds efficiently across a broad pH range of 6.0 to 9.0.[4][5] The "optimal" pH is therefore not determined by the cycloaddition kinetics, but rather by the stability of the most sensitive component in your reaction mixture. For protein labeling, this is typically pH 7.4 (e.g., in Phosphate-Buffered Saline, PBS), which mimics physiological conditions and preserves protein structure. Always consider the pH tolerance of your specific biomolecules first.
Q2: How does pH affect the stability of my tetrazine and TCO reagents?
This is one of the most critical, yet often overlooked, aspects of experimental design. Degradation of either reactant is a primary cause of low yields.
-
Tetrazine Stability: Tetrazine stability is highly dependent on its substituents and the pH of the aqueous medium.
-
A common trade-off exists between reactivity and stability: tetrazines with electron-withdrawing groups are more reactive but are also more susceptible to degradation.[6] Conversely, electron-donating groups enhance stability but slow the reaction.[6]
-
Many tetrazine derivatives show time-dependent degradation in aqueous buffers like PBS (pH 7.4) at 37°C.[6][7] Some tetrazines can slowly degrade in basic aqueous solutions.[8][9]
-
-
TCO Stability: TCO is generally stable in aqueous buffers for extended periods.[10] However, it can be degraded by the presence of thiols or isomerize to its unreactive cis-cyclooctene form.[11][12] This isomerization is not typically pH-dependent but is a crucial stability consideration.
Table 1: Summary of pH-Related Stability Considerations
| Component | pH Considerations & Cautions | Recommended Actions |
|---|---|---|
| Tetrazine | Stability is substituent-dependent. Can be susceptible to degradation in aqueous media, particularly at non-neutral pH or elevated temperatures.[3][7] | Use freshly prepared solutions. For long-term storage, keep desiccated at -20°C.[11] If experiencing low yields, assess tetrazine stability in your chosen buffer via UV-Vis spectroscopy. |
| TCO | Generally stable across the physiological pH range.[10] Can be degraded by thiols. | Store protected from light and moisture.[11] Use high-quality, anhydrous solvents like DMSO or DMF for stock solutions.[10] |
| NHS Esters | Used for attaching Tz/TCO to amines (e.g., lysine). The labeling reaction is optimal at pH 7-9.[10] The ester is prone to hydrolysis, which is accelerated at higher pH. | Perform NHS-ester conjugations in amine-free buffers (e.g., PBS) at pH 7.2-8.0. Avoid buffers like Tris or glycine.[10] |
| Biomolecules | Proteins and other biological macromolecules have specific pH ranges for maintaining their native conformation and activity. | Choose a reaction buffer with a pH that is optimal for the stability of your biomolecule (e.g., PBS at pH 7.4 for most proteins). |
Q3: What is "click-to-release," and why is it pH-dependent?
"Click-to-release" is an advanced application where the initial, rapid tetrazine-TCO cycloaddition triggers a subsequent, slower elimination reaction that uncages a molecule of interest.[13] This tandem reaction is often pH-dependent because the second step, the elimination, can be catalyzed by acid.[14][15] In many systems, a lower pH results in a faster and more efficient release of the payload.[15][16] This property has been exploited for targeted release in acidic environments like lysosomes or tumor microenvironments. However, novel tetrazine structures, such as certain aminoethyl-substituted derivatives, have been developed to achieve fast, pH-independent elimination kinetics across the entire biologically relevant pH range.[17][18]
Q4: Which buffer should I choose for my reaction?
The choice of buffer depends on the specific step of your workflow.
-
For NHS Ester Labeling: If you are first functionalizing a protein with a TCO-NHS or Tetrazine-NHS ester, you must use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester, drastically reducing your labeling efficiency.[10] A recommended buffer is 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[10]
-
For the Tetrazine-TCO Ligation: Once your molecules are functionalized, the "click" reaction is robust in a variety of aqueous buffers. Phosphate-buffered saline (PBS) at pH 7.4 is the most common and recommended choice for biological applications.[4][11]
Troubleshooting Guide
This guide addresses common issues where pH may be an indirect cause.
Problem: Slow or Incomplete Reaction / Low Product Yield
If your ligation is not performing as expected, work through the following diagnostic workflow. The root cause is often related to reagent integrity or reaction conditions rather than the intrinsic kinetics of the cycloaddition.
Caption: Troubleshooting workflow for low-yield Tetrazine-TCO reactions.
Experimental Protocols
Protocol 1: Verifying Tetrazine Reactivity with UV-Vis Spectroscopy
This protocol provides a self-validating system to confirm your tetrazine is active before committing to a large-scale conjugation. The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (typically 510-550 nm).[5][14]
-
Prepare Stock Solutions: Prepare concentrated stock solutions of your tetrazine and TCO partner in a suitable organic solvent (e.g., DMSO, DMF).
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient (ε) of your tetrazine at its maximum absorbance wavelength (λ_max) in your chosen reaction buffer (e.g., PBS, pH 7.4).
-
Set Up the Reaction: In a quartz cuvette, add the reaction buffer and the TCO solution to a final concentration at least 10-fold higher than the tetrazine concentration (to ensure pseudo-first-order kinetics).
-
Initiate and Monitor: Place the cuvette in a spectrophotometer and begin recording absorbance at the tetrazine's λ_max. Add the tetrazine stock solution to the cuvette, mix rapidly, and continue recording the decrease in absorbance over time.
-
Analyze Data: A rapid decrease in absorbance confirms that your tetrazine is active and reacting with the TCO.[14] You can fit the absorbance decay curve to a pseudo-first-order rate equation to calculate an observed rate constant (k_obs), which is a reliable measure of reactivity.[14]
Protocol 2: General Workflow for Protein-Protein Conjugation
This workflow highlights the two distinct, pH-sensitive stages: NHS labeling and the final ligation.
-
Protein A - TCO Functionalization (pH-Sensitive Step):
-
Buffer exchange your first protein (Protein A) into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[10]
-
Add a 20-fold molar excess of a TCO-NHS ester (dissolved in DMSO) to the protein solution.[10]
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM.
-
Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis against your desired final reaction buffer (e.g., PBS, pH 7.4).[3]
-
-
Protein B - Tetrazine Functionalization (pH-Sensitive Step):
-
Repeat Step 1 for your second protein (Protein B) using a Tetrazine-NHS ester.
-
-
Tetrazine-TCO Ligation (pH-Insensitive Step):
-
Quantify the concentration of the functionalized Protein A-TCO and Protein B-Tetrazine.
-
Mix the two functionalized proteins in your chosen reaction buffer (e.g., PBS, pH 7.4). A slight molar excess (1.05-1.5 fold) of one component can be used to drive the reaction to completion.[4][10]
-
Incubate at room temperature for 30-60 minutes. For dilute samples or less reactive pairs, this can be extended.[10][11]
-
The final conjugate is now ready for purification (e.g., by size-exclusion chromatography) or direct use.
-
References
-
Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]
-
ResearchGate. (2025). Fast and pH independent elimination of trans-cyclooctene using aminoethyl functionalized tetrazines | Request PDF. Retrieved from [Link]
-
ACS Publications. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. Retrieved from [Link]
-
PMC. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Retrieved from [Link]
-
ACS Nano. (2019). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. Retrieved from [Link]
-
VU Research Portal. (2018). Fast and pH-Independent Elimination of trans-Cyclooctene by Using Aminoethyl-Functionalized Tetrazines. Retrieved from [Link]
-
PubMed. (2018). Fast and pH-Independent Elimination of trans-Cyclooctene by Using Aminoethyl-Functionalized Tetrazines. Retrieved from [Link]
-
PMC. (n.d.). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Retrieved from [Link]
-
Radboud Repository. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Reaction mechanism between cleavable TCO and tetrazines. (B) TCO.... Retrieved from [Link]
-
ACS Publications. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. Retrieved from [Link]
-
RSC Publishing. (2020). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Retrieved from [Link]
-
PMC. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation | Request PDF. Retrieved from [Link]
-
Theranostics. (2016). Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Retrieved from [Link]
-
PMC. (n.d.). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Retrieved from [Link]
-
RSC Publishing. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Retrieved from [Link]
-
PMC. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. research.vu.nl [research.vu.nl]
- 18. Fast and pH-Independent Elimination of trans-Cyclooctene by Using Aminoethyl-Functionalized Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid in the Landscape of Bioorthogonal Chemistry
In the intricate world of drug development and biological research, the ability to perform specific chemical reactions within a living system—without interfering with its native processes—is paramount. This field, known as bioorthogonal chemistry, has revolutionized how we label, track, and manipulate biomolecules.[1] At the forefront of this revolution is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a "click chemistry" gold standard celebrated for its unparalleled speed and specificity.[1][2]
This guide provides an in-depth comparison of a key player in the IEDDA toolkit, 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (Me-Tet-BzOH), with other prominent bioorthogonal reagents. We will dissect the nuances of its performance, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal tool for their applications, from live-cell imaging to the next generation of antibody-drug conjugates (ADCs).[3][4]
The Engine of Bioorthogonal Chemistry: The Tetrazine-TCO Ligation
The workhorse of modern bioorthogonal chemistry is the IEDDA reaction between a 1,2,4,5-tetrazine (Tz) and a strained dienophile, most notably a trans-cyclooctene (TCO). This [4+2] cycloaddition is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for cytotoxic metal catalysts.[5] The reaction is driven by the relief of ring strain in the TCO and the favorable electronics of the electron-deficient tetrazine.[2] The initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction, which releases dinitrogen gas (N₂) and forms a stable dihydropyridazine product, locking the conjugate in place.[2]
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Profiling the Workhorse: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid (Me-Tet-BzOH)
Me-Tet-BzOH is an asymmetrically substituted tetrazine featuring a methyl group and a benzoic acid moiety.[6] This specific design imparts a unique and highly desirable balance of properties that distinguishes it from other bioorthogonal reagents.
-
The Methyl Group: This electron-donating group plays a crucial role in enhancing the stability of the tetrazine ring in aqueous environments.[7] This is a critical feature for in vivo applications where the reagent may need to circulate for extended periods before reaching its target.[8]
-
The Benzoic Acid Group: This provides a versatile carboxylic acid handle for straightforward conjugation to biomolecules (e.g., antibodies, proteins, or small molecules) via standard amide coupling chemistries.
The key advantage of Me-Tet-BzOH lies in its masterful compromise between reactivity and stability. While some tetrazines are engineered for maximum speed, they often sacrifice stability, and vice-versa. Me-Tet-BzOH occupies a "Goldilocks zone," making it a reliable and robust tool for a wide array of applications.
Comparative Analysis: Me-Tet-BzOH in the Field
The selection of a bioorthogonal reagent is a critical decision dictated by the specific demands of an experiment, such as the required reaction time, the concentration of the target, and the biological environment.
Section 1: Me-Tet-BzOH vs. Other Tetrazine Derivatives
A fundamental principle in tetrazine chemistry is the inverse relationship between reaction kinetics and stability.[8] Electron-withdrawing groups (EWGs) lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the tetrazine, accelerating the IEDDA reaction but often rendering the ring more susceptible to degradation in aqueous media.[9][10] Conversely, electron-donating groups (EDGs) increase stability at the cost of slower kinetics.[8][11]
Caption: The stability-reactivity trade-off in tetrazine design.
| Tetrazine Derivative | Key Substituent(s) | Typical k₂ with TCO (M⁻¹s⁻¹) | Half-life (t½) in PBS (37°C) | Key Feature |
| H-Tetrazine | Hydrogen (EWG-like) | > 20,000 | < 12 hours[12] | Extremely fast kinetics, but lower stability.[12] |
| Di(2-pyridyl)-Tetrazine | Pyridyl (strong EWG) | ~3,300 - 22,000[13][14] | Can be unstable (<12h)[9][10] | Very fast, but stability can be a concern.[9][10] |
| Me-Tet-BzOH | Methyl (EDG) | ~1,000 - 5,000[14] | > 48 hours[7] | Excellent balance of good kinetics and high stability. |
| Amino-Tetrazine | Amino (strong EDG) | < 1,000 | Very high (> 72 hours) | High stability, but slower reaction rates.[13] |
Data are compiled from multiple sources and represent typical ranges. Exact values depend on the specific dienophile and reaction conditions.
This comparison clearly positions Me-Tet-BzOH as an ideal choice for applications requiring a multi-hour or multi-day window for the bioorthogonal reaction to occur in vivo, such as pre-targeted imaging or therapy.[15]
Section 2: Tetrazine/TCO vs. Other Bioorthogonal Chemistries
While tetrazine ligation is a dominant force, other bioorthogonal reactions have their own merits and are suited for different applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction between an azide and a strained cyclooctyne (e.g., DBCO, BCN) is a cornerstone of copper-free click chemistry.[16] While highly effective and orthogonal, its kinetics are generally one to three orders of magnitude slower than the fastest tetrazine-TCO reactions.[17][18] This makes tetrazine ligation preferable for reactions at very low concentrations or for capturing rapid biological events.[16]
-
Cyclopropene-Based Ligations: Cyclopropenes are small, minimally-perturbing tags that react with tetrazines.[19][20] Their small size is a distinct advantage for metabolic labeling.[20][21] Furthermore, "caged" cyclopropenes have been developed that can be activated by light or specific enzymes, offering a layer of temporal and spatial control not inherent to other methods.[22][23] However, their reaction kinetics are typically slower than TCOs.
-
Staudinger Ligation: This classic reaction between an azide and a phosphine is highly specific but is the slowest of the major bioorthogonal reactions, with rate constants several orders of magnitude lower than both SPAAC and tetrazine ligations.[18] Its use is now generally limited to applications where reaction speed is not a critical factor.
| Bioorthogonal Reaction | Typical k₂ (M⁻¹s⁻¹) | Key Advantage(s) | Key Limitation(s) |
| Tetrazine-TCO Ligation | 10³ - 10⁶[2][13] | Unmatched speed, high specificity.[5] | Stability of some tetrazines can be limited.[8] |
| SPAAC (e.g., Azide-DBCO) | 10⁻¹ - 10¹[18] | High stability of reactants, widely used. | Slower kinetics than tetrazine ligation.[17] |
| Tetrazine-Cyclopropene | 10¹ - 10² | Small tag size, potential for caging/activation.[22][23] | Slower than TCO reactions. |
| Staudinger Ligation | 10⁻³ - 10⁻²[18] | Highly specific, "traceless" ligation. | Very slow reaction kinetics. |
Applications in Focus: Pre-targeted Antibody-Drug Conjugates (ADCs)
A powerful application of highly stable and reactive tetrazines like Me-Tet-BzOH is in pre-targeted ADC therapy.[1][24] In this strategy, an antibody conjugated to a TCO is administered first. It circulates and accumulates at the tumor site. After unbound antibody has cleared from the bloodstream, a much smaller, tetrazine-linked cytotoxic drug (like Me-Tet-BzOH conjugated to a payload) is administered. This small molecule rapidly finds the pre-localized antibody at the tumor and reacts, releasing the drug precisely where it's needed.[25][26] This approach dramatically reduces systemic toxicity compared to conventional ADCs.[4][25]
Caption: Workflow for pre-targeted ADC therapy using the TCO-tetrazine system.
Experimental Protocols
To ensure scientific integrity, protocols must be robust and self-validating. Here are methodologies for characterizing tetrazine reagents.
Protocol 1: Assessing the Aqueous Stability of Tetrazine Derivatives
This protocol quantifies the degradation of a tetrazine in a physiologically relevant buffer.
-
Materials:
-
Tetrazine derivative (e.g., Me-Tet-BzOH) stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well, clear, flat-bottom microplate.
-
Plate reader with UV-Vis capabilities.
-
Incubator set to 37°C.
-
-
Methodology:
-
Prepare a working solution of the tetrazine at 200 µM in pre-warmed (37°C) PBS. Ensure the final DMSO concentration is ≤1%. Prepare a PBS blank.
-
Pipette 200 µL of the working solution into multiple wells of the 96-well plate.
-
Immediately take an initial absorbance reading (T=0) at the tetrazine's λ_max (typically 520-540 nm).
-
Seal the plate and place it in the 37°C incubator.
-
At regular intervals (e.g., 2, 4, 8, 12, 24, 48 hours), remove the plate and measure the absorbance.
-
-
Data Analysis & Validation:
-
Subtract the blank reading from all measurements.
-
Normalize the absorbance values to the T=0 reading to get the percentage of remaining tetrazine.
-
Plot the percentage of remaining tetrazine vs. time.
-
Calculate the half-life (t½), which is the time at which the absorbance is 50% of the initial value. A long half-life indicates high stability.
-
Protocol 2: Determining Second-Order Rate Constants via Stopped-Flow Spectrophotometry
This protocol measures the reaction kinetics between a tetrazine and a dienophile.
-
Materials:
-
Stopped-flow spectrophotometer.
-
Tetrazine solution in a relevant buffer (e.g., 20 µM in PBS).
-
Dienophile (e.g., TCO) solution in the same buffer at a much higher concentration (e.g., 400 µM, for pseudo-first-order conditions).
-
-
Methodology:
-
Load the tetrazine solution into one syringe of the stopped-flow instrument and the TCO solution into the other.
-
Set the instrument to monitor the decay of the tetrazine absorbance at its λ_max.
-
Initiate rapid mixing of the two solutions. The instrument will record the absorbance decay over a very short timescale (milliseconds to seconds).
-
Repeat the experiment with several different excess concentrations of the TCO dienophile.
-
-
Data Analysis & Validation:
-
For each TCO concentration, fit the absorbance decay curve to a pseudo-first-order exponential decay to obtain an observed rate constant (k_obs).
-
Plot the calculated k_obs values against the corresponding concentrations of the TCO.
-
The slope of the resulting linear plot is the second-order rate constant (k₂) for the reaction. The linearity of the plot validates the second-order nature of the reaction.
-
Conclusion: Making an Informed Choice
The selection of a bioorthogonal reagent is not a one-size-fits-all decision. It requires a careful balancing of experimental needs. While reagents like H-tetrazine offer blistering speed for applications demanding rapid capture, their compromised stability can be a significant drawback. At the other end of the spectrum, hyper-stable reagents may react too slowly for dynamic systems.
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid emerges as a superior choice for a broad range of applications, particularly in the demanding environment of in vivo research and drug development. Its intelligently designed structure provides an optimal balance between robust stability in aqueous media and rapid, efficient reaction kinetics. This makes it a highly reliable and versatile tool, empowering scientists to push the boundaries of chemical biology and create more effective targeted therapeutics.[24]
References
-
Alarabi, H., et al. (2016). A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives. PLoS ONE. Available at: [Link]
-
Carell, T., et al. (2024). Cyclopropenes as Chemical Reporters for Dual Bioorthogonal and Orthogonal Metabolic Labeling of DNA. PubMed. Available at: [Link]
-
Chudasama, V., et al. (2023). Bioorthogonal Chemical Ligation Creates Synthetic Antibodies with Improved Therapeutic Potency. PMC. Available at: [Link]
-
Geerdink, D., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. Available at: [Link]
-
Gong, H., et al. (2014). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. ACS Publications. Available at: [Link]
-
Hassen, W., et al. (2024). Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. IRIS. Available at: [Link]
-
Laughlin, S. T., et al. (2020). Enzyme- or light-triggered cyclopropenes for bioorthogonal ligation. PubMed. Available at: [Link]
-
Li, J., et al. (2019). Bioorthogonal Prodrug–Antibody Conjugates for On-Target and On-Demand Chemotherapy. CCS Chemistry. Available at: [Link]
-
Lin, L., et al. (2017). Caged cyclopropenes for controlling bioorthogonal reactivity. RSC Publishing. Available at: [Link]
-
Ojeda-Amador, A. I., et al. (2020). Cyclopropenes: a new tool for the study of biological systems. Organic Chemistry Frontiers. Available at: [Link]
-
Reiner, T., et al. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. NIH. Available at: [Link]
-
Robillard, M. S., et al. (2020). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive trans-Cyclooctene. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). A) Examples of cyclopropenes used in bioorthogonal reactions. ResearchGate. Available at: [Link]
-
Spring, D. R., et al. (2023). In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment. bioRxiv. Available at: [Link]
-
Taylor, M. T., et al. (2011). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. PMC. Available at: [Link]
-
van Delft, F. L., et al. (2020). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. ChemRxiv. Available at: [Link]
-
van der Vlist, J., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. PMC. Available at: [Link]
-
Versteegen, R. M., et al. (2013). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. Available at: [Link]
-
Vrabel, M., et al. (2020). Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy. PMC. Available at: [Link]
-
Wang, H., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Angewandte Chemie. Available at: [Link]
-
Weissleder, R., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of state-of-the-art bio-orthogonal reactions with respect to their kinetics. ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2023). Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. PMC. Available at: [Link]
-
Chudasama, V., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. PMC. Available at: [Link]
-
PubChem. (n.d.). 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid. PubChem. Available at: [Link]
Sources
- 1. iris.unict.it [iris.unict.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. vectorlabs.com [vectorlabs.com]
- 6. 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | C10H8N4O2 | CID 90110603 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Decoding Ultrafast Bioorthogonal Kinetics: A Comparative Guide to Measuring Tetrazine-TCO Reactions
As bioorthogonal chemistry advances, the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as the gold standard for in vivo labeling, radiochemistry, and bioconjugation. However, this unparalleled speed introduces a profound analytical challenge: the reaction is often too fast to measure using traditional techniques.
With second-order rate constants ( k2 ) reaching up to 3.3×106 M−1s−1 for conformationally strained sTCO derivatives [1], the reaction half-life routinely falls below the dead-time of manual mixing (typically 1–2 seconds). To prevent mixing artifacts from obscuring true chemical kinetics, researchers must transition from standard spectrophotometry to specialized rapid-mixing hardware and strategic kinetic frameworks.
As an Application Scientist, I have structured this guide to objectively compare the leading kinetic measurement modalities, explain the causality behind experimental design choices, and provide a self-validating protocol for accurate data acquisition.
Comparative Analysis of Measurement Modalities
Selecting the correct analytical method depends on the specific reactivity of your Tz/TCO pair, the optical properties of your reagents, and the complexity of your solvent system.
A. Stopped-Flow UV-Vis Spectrophotometry (The Gold Standard)
This method relies on the intrinsic absorbance of the tetrazine chromophore (typically λmax between 510–550 nm). By rapidly mixing the reagents in a specialized chamber (dead-time < 2 ms) and monitoring the disappearance of the pink/red tetrazine color, researchers can capture ultrafast kinetics.
-
Causality: Monitoring in the visible spectrum (500+ nm) intentionally avoids the crowded UV region where proteins, nucleic acids, and aromatic TCO derivatives absorb, ensuring a clean, interference-free signal.
B. Stopped-Flow Fluorescence Spectrophotometry
Certain tetrazines act as fluorogenic "turn-on" probes; their fluorescence is quenched in the unreacted state but highly fluorescent upon forming the dihydropyridazine cycloadduct.
-
Causality: Fluorescence detection is inherently more sensitive than UV-Vis absorbance. This allows researchers to use sub-micromolar concentrations, which artificially slows down the absolute reaction rate ( Rate=k2[Tz][TCO] ), making it possible to measure hyper-reactive pairs or complex polymer-bound TCOs (e.g., PeptoBrushes) that would otherwise exceed the instrument's dead-time limit [3].
C. Quench-Flow LC-MS
For reactions occurring in complex biological media (e.g., serum) where optical methods fail due to scattering or background absorbance, quench-flow is required. The reaction is rapidly mixed, allowed to age for milliseconds to seconds, and then chemically quenched before LC-MS analysis.
Quantitative Comparison of Modalities
| Feature | Stopped-Flow UV-Vis | Stopped-Flow Fluorescence | Quench-Flow LC-MS |
| Primary Signal | Absorbance decay (510-550 nm) | Fluorescence turn-on | Mass-to-charge (m/z) ratio |
| Max Measurable k2 | ∼105 M−1s−1 | ∼106 M−1s−1 | ∼104 M−1s−1 |
| Sensitivity (Min Conc.) | ∼10 nM | ||
| Best Used For | Standard Tz-TCO benchmarking | Hyper-reactive pairs (sTCO) | Complex media / Serum |
| Limitations | Requires distinct Tz absorbance | Requires fluorogenic Tz | Labor-intensive data processing |
The Causality of Experimental Design: Why Pseudo-First-Order?
Attempting to measure a purely second-order reaction ( A+B→C ) requires exact knowledge of both starting concentrations. Even a 1% pipetting error will drastically skew the integrated second-order rate curve.
To create a self-validating system , we intentionally force the reaction into a pseudo-first-order regime.
-
We hold the Tetrazine at a low, limiting concentration (e.g., 0.05 mM ).
-
We supply the TCO in a massive excess (e.g., 0.5 to 5.0 mM ).
-
The Logic: Because TCO is in such high excess, its concentration barely changes during the reaction. The complex bimolecular rate equation simplifies to a pseudo-first-order decay: Rate=kobs[Tz] , where kobs=k2[TCO] .
-
Validation: By measuring kobs at several different excess TCO concentrations and plotting them, we should obtain a perfectly straight line. The slope of this line is the true second-order rate constant ( k2 ). If the line curves, it immediately alerts the scientist to solubility issues, aggregation, or mixing artifacts.
Note on Solvent Effects: Always measure kinetics in the solvent intended for your final application. Water accelerates the IEDDA reaction due to the hydrophobic effect stabilizing the transition state, whereas organic solvents (like CH 3 CN) can depress the rate by an order of magnitude [2].
Experimental Protocol: Stopped-Flow UV-Vis (Pseudo-First-Order)
Step 1: Reagent Preparation
-
Prepare a stock solution of Tetrazine ( 0.1 mM ) in the target buffer (e.g., DPBS, pH 7.4).
-
Prepare a stock solution of TCO ( 10.0 mM ) in the same buffer. If the TCO is highly lipophilic, up to 5% DMSO may be used as a co-solvent, but this must be matched in the Tetrazine syringe.
-
Prepare serial dilutions of the TCO stock to yield working solutions of 1.0,2.0,3.0,4.0, and 5.0 mM .
Step 2: Instrument Setup & Equilibration
-
Power on the stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) and set the monochromator to the λmax of your specific tetrazine (typically 520 nm).
-
Set the circulating water bath to exactly 25.0∘C or 37.0∘C . Temperature fluctuations of even 1∘C will severely impact kinetic reproducibility.
-
Flush the system lines with your blank buffer to establish a baseline and remove bubbles.
Step 3: Data Acquisition
-
Load Syringe A with the 0.1 mM Tetrazine solution.
-
Load Syringe B with the 1.0 mM TCO solution. (Note: Upon 1:1 mixing in the chamber, final concentrations will be halved to 0.05 mM Tz and 0.5 mM TCO, maintaining the 10x excess).
-
Trigger the pneumatic drive to mix the solutions. Record the exponential decay of absorbance over time.
-
Repeat the injection 5 times per concentration to ensure overlaying curves (this validates that the drive pressure and mixing are stable).
-
Purge Syringe B, load the next TCO concentration ( 2.0 mM ), and repeat.
Step 4: Data Processing
-
Fit the raw absorbance decay curves to a single exponential equation: A(t)=A0e−kobst+C to extract kobs for each run.
-
Plot the average kobs values (y-axis) against the final TCO concentrations (x-axis).
-
Perform a linear regression. The slope of the line represents the second-order rate constant k2 (in M−1s−1 ).
Visualizations
Workflow Architecture
Stopped-flow spectrophotometry workflow for rapid Tetrazine-TCO kinetic measurements.
Kinetic Data Analysis Logic
Data analysis logic for extracting second-order rate constants via pseudo-first-order fits.
References
-
Wang, M., Svatunek, D., Rohlfing, K., Liu, Y., Wang, H., Giglio, B., Yuan, H., Wu, Z., Li, Z., & Fox, J. M. (2016). "Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation." Theranostics, 6(6), 887–895.[Link] [1]
-
Battisti, U. M., García-Vázquez, R., Macchia, M., & Herth, M. M. (2022). "Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines." Bioconjugate Chemistry, 33(4), 692–702.[Link] [2]
-
Stéen, E. J. L., Jørgensen, J. T., Johann, K., Nørregaard, K., Sohr, B., Svatunek, D., Birke, A., Shalgunov, V., Edem, P. E., Rossin, R., Seidl, C., Schmid, F., Robillard, M. S., Kristensen, J. L., Mikula, H., Barz, M., Kjær, A., & Herth, M. M. (2020). "Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging." ACS Nano, 14(1), 568–584.[Link] [3]
A Comparative Guide: Tetrazine Ligation vs. Copper-Catalyzed Click Chemistry (CuAAC)
Bioorthogonal chemistry has fundamentally redefined how researchers interrogate biological systems, track molecular dynamics, and develop targeted therapeutics. For nearly two decades, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has served as the gold standard for bioconjugation[1]. However, as the field pivots toward live-cell applications, in vivo imaging, and sensitive biologics, the paradigm is rapidly shifting toward the Inverse Electron-Demand Diels-Alder (IEDDA) reaction—specifically, tetrazine ligation[2][3].
As an Application Scientist, selecting the right conjugation strategy requires looking beyond basic yields to understand the underlying reaction kinetics, thermodynamic drivers, and biological compatibility. This guide provides an objective, data-driven comparison of CuAAC and Tetrazine Ligation, detailing the causality behind their performance and providing self-validating experimental protocols.
Mechanistic Foundations & Causality
To understand why tetrazine ligation outperforms CuAAC in complex biological environments, we must examine the thermodynamic and kinetic drivers of each reaction.
CuAAC: The Catalyst Dependency
CuAAC relies on a Cu(I) catalyst to lower the activation energy of the cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage[1][4].
-
The Causality of Limitations: While highly efficient in controlled in vitro settings, the obligate Cu(I) catalyst is problematic in biological systems. In aqueous, oxygen-rich environments, Cu(I) undergoes rapid redox cycling, generating reactive oxygen species (ROS) such as hydroxyl radicals[4]. This oxidative stress denatures sensitive proteins, cleaves nucleic acids, and induces significant cytotoxicity, strictly limiting CuAAC to fixed cells or highly optimized, short-duration live-cell assays[4].
Tetrazine Ligation (IEDDA): Strain-Driven Spontaneity
Tetrazine ligation involves an inverse electron-demand Diels-Alder reaction between an electron-deficient 1,2,4,5-tetrazine (diene) and an electron-rich, strained dienophile like trans-cyclooctene (TCO)[2][5].
-
The Causality of Advantages: This reaction requires zero catalyst. It is driven kinetically by the narrow energy gap between the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO)[3][6]. The immense ring strain of TCO (~16.7 kcal/mol) forces the molecule into a highly reactive "half-chair" conformation, drastically lowering the activation barrier[2][3]. Furthermore, the subsequent retro-Diels-Alder step irreversibly extrudes nitrogen gas (N 2 ), providing a massive entropic driving force that pushes the reaction to completion instantly[5].
Caption: Mechanistic comparison between CuAAC and IEDDA highlighting catalyst dependency and intermediate states.
Quantitative Performance Comparison
The structural differences between these two chemistries manifest directly in their quantitative performance metrics. Tetrazine ligation offers reaction rates up to five orders of magnitude faster than CuAAC, enabling labeling at nanomolar concentrations[7][8].
| Performance Metric | CuAAC (Azide-Alkyne) | Tetrazine Ligation (IEDDA) |
| Reaction Kinetics ( k2 ) | 10 to 100 M −1 s −1 [8] | Up to 1,000,000 M −1 s −1 (with sTCO)[5][8] |
| Catalyst Requirement | Yes (Cu(I))[1] | None (Spontaneous)[5] |
| Cytotoxicity | High (ROS generation)[4] | None (True Bioorthogonality)[2] |
| Working Concentration | Micromolar ( μ M) | Nanomolar (nM)[9] |
| In Vivo Suitability | Poor (Toxicity & Cu sequestration)[3] | Excellent[7][10] |
| Byproducts | None | Nitrogen Gas (N 2 )[5] |
Key Applications: Why Tetrazine Ligation is the Future
Pretargeted Nuclear Imaging and Radiopharmaceuticals
One of the most profound advantages of tetrazine ligation is its utility in in vivo pretargeted imaging (e.g., PET/SPECT)[7][10]. Antibodies have excellent tumor-targeting capabilities but circulate in the blood for days. Conversely, PET radionuclides like Fluorine-18 ( 18 F) have short half-lives (~110 minutes)[10]. The Solution: A TCO-conjugated antibody is injected first and allowed days to accumulate at the tumor site and clear from healthy tissues[7][9]. An 18 F-labeled tetrazine is then injected. Because the IEDDA reaction is exceptionally fast ( k2>105 M −1 s −1 ), the small-molecule tetrazine finds and covalently binds to the TCO-antibody in vivo within minutes, yielding high-contrast images without exposing the patient to days of systemic radiation[7][9].
Caption: Pretargeted nuclear imaging workflow enabled by the ultra-fast in vivo kinetics of tetrazine ligation.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems. They include mandatory controls and explain the causality behind critical reagent choices.
Protocol 1: Live-Cell Surface Glycan Labeling via Tetrazine-TCO (IEDDA)
This protocol leverages the bioorthogonality of IEDDA to label live cells without inducing oxidative stress.
Step 1: Metabolic Incorporation
-
Incubate live cells (e.g., HeLa) with 50 μ M Ac 4 ManNTCO (a TCO-modified unnatural sugar) for 48 hours to allow metabolic incorporation into cell-surface sialic acids.
-
Control: Incubate a parallel well with standard Ac 4 ManNAc (lacking the TCO reactive handle) to validate signal specificity.
Step 2: Washing
-
Wash cells 3x with cold PBS to remove unincorporated sugars.
Step 3: Tetrazine Ligation
-
Add 1 μ M of Tetrazine-Fluorophore (e.g., Tz-Cy5) in culture media. Incubate for 15 minutes at room temperature.
-
Causality of Kinetics: Because k2 is so high, only nanomolar to low-micromolar concentrations are required, and the reaction completes in minutes without a catalyst[9].
Step 4: Self-Validation & Viability Check
-
Counterstain with Calcein AM (live) and Propidium Iodide (dead).
-
Expected Outcome: >95% cell viability due to the absence of copper. The control well should show zero Cy5 fluorescence, validating that the Tetrazine-TCO interaction is strictly bioorthogonal.
Protocol 2: Comparative CuAAC Labeling of Fixed Cells
Due to copper toxicity, this protocol strictly requires cell fixation.
Step 1: Metabolic Incorporation & Fixation
-
Incubate cells with 50 μ M Ac 4 ManNAz (Azide-modified sugar) for 48 hours.
-
Wash 3x with PBS, then fix cells with 4% Paraformaldehyde (PFA) for 15 minutes.
-
Causality of Fixation: The subsequent Cu(I) generation will rupture live-cell membranes and degrade DNA; fixation preserves cellular architecture against ROS damage[4].
Step 2: CuAAC Cocktail Preparation
-
Prepare the reaction cocktail in this exact order to prevent Cu(I) disproportionation:
-
100 μ M Alkyne-Fluorophore (e.g., Alkyne-Cy5).
-
1 mM CuSO 4 (Source of Copper).
-
5 mM THPTA ligand. Causality: THPTA coordinates Cu(I), accelerating the reaction while acting as a sacrificial reductant to intercept ROS[4].
-
5 mM Sodium Ascorbate. Causality: Reduces Cu(II) to the catalytically active Cu(I) state.
-
Step 3: Labeling and Extensive Washing
-
Incubate fixed cells with the cocktail for 1 hour at room temperature.
-
Wash 5x with PBS containing 1 mM EDTA. Causality: EDTA chelates and strips trapped copper ions from the cellular matrix, preventing background fluorescence quenching.
Conclusion
While CuAAC remains a powerful tool for in vitro material synthesis and fixed-cell assays, its reliance on a cytotoxic copper catalyst limits its translational potential. Tetrazine ligation (IEDDA) overcomes these barriers through strain-promoted, inverse electron-demand kinetics[2][3]. By offering catalyst-free, ultra-fast, and highly specific bioconjugation, tetrazine chemistry is the superior choice for live-cell tracking, antibody-drug conjugates (ADCs), and in vivo theranostics[7][10].
References
-
Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body - IRIS[Link]
-
Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC (NIH)[Link]
-
Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC (NIH)[Link]
-
Tetrazine bioorthogonal chemistry derived in vivo imaging - Frontiers[Link]
-
Inverse electron demand Diels–Alder reactions in chemical biology - RSC Publishing[Link]
-
Inverse electron demand Diels–Alder (iEDDA) - SciSpace[Link]
-
Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC (NIH)[Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - ACS[Link]
-
Click chemistry - Wikipedia[Link]
-
Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - MDPI[Link]
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- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. iris.unict.it [iris.unict.it]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 10. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Electrophoretic Mobility Shift Assays (EMSA) for Confirming Tetrazine Conjugation: A Comparative Guide
As biotherapeutics and molecular diagnostics evolve, the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and strained alkenes—such as trans-cyclooctene (TCO)—has emerged as a premier bioorthogonal conjugation strategy. Its exceptionally fast kinetics, catalyst-free nature, and high selectivity make it ideal for generating complex protein-protein, protein-polymer, and protein-oligonucleotide conjugates[1].
However, as a Senior Application Scientist, I frequently encounter a critical bottleneck at the bench: how do we rapidly, cost-effectively, and definitively confirm that a protein has been successfully functionalized with a tetrazine moiety and retains its reactivity?
While intact mass spectrometry (LC-MS) and size-exclusion chromatography (SEC) are standard analytical tools[2], the Electrophoretic Mobility Shift Assay (EMSA)—often referred to as a "gel shift" assay—remains one of the most robust, self-validating methods for confirming tetrazine conjugation[3]. This guide objectively compares EMSA against alternative analytical methods, explains the mechanistic causality behind the assay, and provides a field-proven, step-by-step protocol.
Analytical Method Comparison: EMSA vs. Alternatives
When validating a tetrazine-encoded protein, you must prove two things: (1) the tetrazine is covalently attached, and (2) the tetrazine is sterically accessible and chemically active. Below is an objective comparison of the primary analytical techniques used to confirm IEDDA conjugation.
| Analytical Method | Primary Principle | Resolution (Mass/Size) | Time-to-Result | Equipment Cost | Optimal Use Case |
| EMSA (Gel Shift) | Electrophoretic retardation via a bulky mass/charge tag | Moderate (Dependent on tag size) | 2–4 Hours | Low ($) | Rapid, qualitative confirmation of Tz reactivity and conjugation stoichiometry[3]. |
| Intact LC-MS | Mass-to-charge ratio (m/z) | Ultra-High (Dalton level) | 1–2 Hours | Very High ( ) | Exact mass confirmation of small molecule or antibody-drug conjugates (ADCs)[2]. |
| SEC-HPLC | Hydrodynamic radius / Size exclusion | Low to Moderate | 30–60 Mins | High ( $) | Purifying and confirming large protein-protein or protein-polymer conjugates[2]. |
| UV-Vis Spectroscopy | Absorbance decrease at ~515 nm (Tz consumption) | N/A (Kinetic only) | < 10 Mins | Low ($) | Real-time kinetic monitoring of the IEDDA reaction rate. |
The Verdict: While LC-MS provides unparalleled mass accuracy, it struggles with highly heterogeneous or heavily glycosylated proteins. SEC is excellent for large conjugates but lacks the resolution to detect the addition of small functional groups. EMSA bridges this gap. By intentionally reacting the Tz-protein with a highly charged or bulky "probe" (like TCO-PEG5000 or a TCO-oligonucleotide), we force a dramatic change in the protein's hydrodynamic drag, allowing for clear visual confirmation of reactivity on a standard polyacrylamide gel[3].
The Mechanistic Rationale of the IEDDA Gel Shift
In a traditional EMSA, we observe non-covalent protein-DNA interactions[4]. In the context of bioorthogonal chemistry, we exploit the same electrophoretic principles to validate covalent modifications.
A simple tetrazine modification adds only ~200 Da to a protein, which is imperceptible on a standard gel. To visualize this, we employ a mass-tagging strategy . We introduce a strained TCO linked to a large polyethylene glycol chain (e.g., sTCO-PEG5000) or a highly negatively charged nucleic acid, such as a CRISPR sgRNA[5]. The IEDDA click reaction covalently links this tag to the functionalized protein.
Because the PEG chain is heavily hydrated and unstructured, it significantly increases the hydrodynamic radius of the protein. During electrophoresis, this increased drag retards the migration of the conjugated protein compared to the unmodified wild-type, resulting in a distinct, quantifiable "shift"[3].
Workflow of Tetrazine-TCO IEDDA conjugation and subsequent EMSA validation.
Step-by-Step Methodology: TCO-PEG5000 Shift Assay
The following protocol details a self-validating system for confirming tetrazine incorporation using a TCO-PEG5000 mass tag. Because the IEDDA linkage is covalent, this specific assay can be run under denaturing (SDS-PAGE) conditions, which yields sharper bands than Native PAGE[3].
Materials Required
-
Purified Tetrazine-modified protein (1–5 mg/mL in PBS, pH 7.4)
-
Unmodified wild-type protein (Negative Control)
-
sTCO-PEG5000 (Strained trans-cyclooctene linked to 5 kDa PEG)
-
Small molecule sTCO (e.g., sTCO-amine) for competition control
-
Standard SDS-PAGE reagents (4–20% gradient gel, Laemmli buffer, Coomassie stain)
Protocol: The Self-Validating Workflow
Step 1: Preparation of the Reaction Matrix To ensure scientific integrity, your experiment must include built-in controls to rule out non-specific interactions. Prepare the following five microcentrifuge tubes:
-
Tube 1 (WT Control): 10 µg Unmodified Protein + PBS.
-
Tube 2 (Probe Control): 10 µg Unmodified Protein + 5 molar equivalents sTCO-PEG5000. (Causality: Proves the PEG does not non-covalently bind to the native protein).
-
Tube 3 (Tz Control): 10 µg Tz-Protein + PBS.
-
Tube 4 (The Assay): 10 µg Tz-Protein + 5 molar equivalents sTCO-PEG5000.
-
Tube 5 (Competition Control): 10 µg Tz-Protein + 50 molar equivalents small-molecule sTCO. Incubate for 10 mins, then add 5 molar equivalents sTCO-PEG5000. (Causality: The small molecule sTCO rapidly quenches all active tetrazines. Subsequent addition of the PEG probe should yield NO shift, definitively proving the shift in Tube 4 is driven exclusively by the IEDDA reaction).
Step 2: The IEDDA Incubation
-
Vortex all tubes gently and incubate at room temperature (20–25 °C) for 30 to 60 minutes. Because IEDDA reactions with highly strained TCOs are exceptionally fast ( k2 > 10,000 M −1 s −1 ), 30 minutes is usually sufficient for complete conversion.
Step 3: Denaturation and Electrophoresis
-
Add 4X Laemmli sample buffer (containing a reducing agent like DTT or BME) to all tubes.
-
Boil the samples at 95 °C for 5 minutes. Note: The tetrazine-TCO dihydropyridazine cycloadduct is entirely stable under these denaturing conditions.
-
Load the samples onto a 4–20% gradient polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
Step 4: Visualization and Analysis
-
Stain the gel using Coomassie Brilliant Blue or a fluorescent protein stain.
-
Expected Results: Tubes 1, 2, 3, and 5 should show a single band at the expected molecular weight of the unmodified protein. Tube 4 should show a near-complete upward shift. A 5 kDa PEG chain typically causes an apparent shift of 10–15 kDa on an SDS-PAGE gel due to its large hydration sphere[3].
Field-Proven Insights & Troubleshooting
From years of troubleshooting bioconjugations at the bench, here are the most common failure points and how to mitigate them:
-
Loss of Tetrazine Reactivity (No Shift): Tetrazines are susceptible to nucleophilic attack and degradation at high pH, especially in the presence of primary amines. Always store Tz-modified proteins in slightly acidic to neutral buffers (pH 6.5–7.4) and avoid Tris buffers during long-term storage.
-
sTCO Isomerization: Strained TCOs are highly reactive but can isomerize to the unreactive cis-cyclooctene conformation in the presence of copper, UV light, or strong thiols. Store sTCO reagents in dark, anhydrous conditions (e.g., lyophilized or in dry DMSO).
-
Smearing on the Gel: If Tube 4 shows a broad smear rather than a distinct shifted band, it is likely due to the polydispersity of the PEG reagent. Ensure you are using high-quality, monodisperse sTCO-PEG5000. Alternatively, switch to a discrete TCO-oligonucleotide probe, which will yield a razor-sharp shifted band.
References
-
Site-Specific Protein Labeling and Generation of Defined Ubiquitin-Protein Conjugates Using an Asparaginyl Endopeptidase. Journal of the American Chemical Society. Available at:[Link]
-
Tetrazine-Ligated CRISPR sgRNAs for Efficient Genome Editing. ACS Chemical Biology. Available at:[Link]
-
McFarland et al, 2023. bioRxiv. Available at:[Link]
-
A Bioorthogonal Double Fluorogenic Probe to Visualize Protein–DNA Interaction. MDPI. Available at:[Link]
-
Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Bio-protocol. Available at:[Link]
Sources
Reactivity of methyltetrazine with different dienophiles (TCO, cyclopropene)
- 1. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
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The Impact of Electron-Withdrawing Groups on Tetrazine Reactivity: A Comparative Guide for Bioorthogonal Chemistry
In the rapidly evolving landscape of chemical biology and drug development, the inverse-electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has become an indispensable tool for bioorthogonal labeling.[1][2] The exceptional kinetics and high specificity of this reaction allow for the precise tracking and modification of biomolecules in their native environment.[3][4] At the heart of this powerful chemistry lies the tetrazine core, whose reactivity can be meticulously tuned through the strategic installation of substituents. This guide provides an in-depth comparison of how electron-withdrawing groups (EWGs) influence tetrazine reactivity, offering researchers the insights needed to select the optimal tetrazine for their specific application.
The Fundamental Principle: The Reactivity/Stability Trade-Off
The core principle governing the reactivity of tetrazines in iEDDA reactions is the inverse relationship between their reaction rate and their stability in aqueous media.[1] Tetrazines bearing electron-withdrawing substituents react faster due to a lowered Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the [4+2] cycloaddition with an electron-rich dienophile.[2][5] However, this enhanced electrophilicity also renders them more susceptible to degradation by nucleophiles present in biological systems.[1][6] Conversely, tetrazines with electron-donating groups (EDGs) are generally more stable but exhibit slower reaction kinetics.[1] This inherent trade-off necessitates a careful and informed selection of the tetrazine based on the specific demands of the experiment.
Visualizing the iEDDA Reaction
The iEDDA reaction is a two-step process initiated by a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[2]
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.
Comparative Analysis of Electron-Withdrawing Groups on Tetrazine Reactivity
The choice of an electron-withdrawing group is critical in tailoring the tetrazine's properties. Below is a comparative analysis of commonly employed EWGs and their impact on reactivity and stability.
| Substituent Type | Example(s) | Second-Order Rate Constant (k₂) with trans-cyclooctene (TCO) (M⁻¹s⁻¹) | Stability (Half-life in PBS, 37°C) | Key Characteristics |
| Alkyl | 3,6-dimethyl-1,2,4,5-tetrazine | ~3 x 10³ | > 7 days | Baseline reactivity, high stability. |
| Aryl (Electron-Neutral) | 3,6-diphenyl-1,2,4,5-tetrazine | ~1 x 10³ | High | Stable, but slower kinetics. |
| Aryl (Electron-Withdrawing) | 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine | ~3.3 x 10⁵ | ~ 2 hours | High reactivity, but significantly lower stability.[6] |
| Halogenated | 3-bromo-6-phenyl-1,2,4,5-tetrazine | Varies based on halogen and position | Moderate | Can enhance reactivity through inductive effects. |
| Heteroaryl | 3-(pyrimidin-2-yl)-1,2,4,5-tetrazine | High | Low to Moderate | Reactivity can be tuned by the heteroatom and its position. |
Note: The presented rate constants and stability values are approximate and can vary based on the specific dienophile, solvent, and experimental conditions.
The Role of Steric and Distortion Effects
While electronic effects are a primary driver of reactivity, recent studies have revealed that steric hindrance and ring distortion also play a crucial role.[6][7] Bulky substituents, even those that are not strongly electron-withdrawing, can accelerate the iEDDA reaction by pre-distorting the tetrazine ring, thus lowering the activation energy of the cycloaddition step.[8] This offers a promising strategy to design highly reactive tetrazines that do not sacrifice stability.[6] For instance, some sterically hindered tert-butyl substituted tetrazines have shown faster reactions with certain cyclopropenes than with the highly reactive trans-cyclooctene (TCO).[9]
Experimental Protocol: Measuring the Second-Order Rate Constant of a Tetrazine with a Dienophile
Accurate determination of the reaction kinetics is paramount for comparing different tetrazines and selecting the most suitable one for a given application. Below is a generalized protocol for measuring the second-order rate constant using UV-Vis spectrophotometry under pseudo-first-order conditions.
Materials and Reagents
-
Tetrazine derivative of interest
-
Dienophile (e.g., trans-cyclooctene-PEG₄)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Experimental Workflow
Caption: Workflow for determining tetrazine reaction kinetics.
Step-by-Step Procedure
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and dienophile in a suitable organic solvent (e.g., DMSO).
-
Determine λmax of Tetrazine: Dilute the tetrazine stock solution in the reaction buffer and determine its maximum absorbance wavelength (λmax), which is typically in the visible region.
-
Set Up the Reaction: In a quartz cuvette, add the reaction buffer and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the Reaction: Add a small volume of the tetrazine stock solution to the cuvette and record the initial absorbance at λmax. Then, rapidly add a large excess (at least 10-fold) of the dienophile stock solution and start monitoring the absorbance decay over time.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(Abs)) versus time.
-
The slope of the resulting linear plot will be the negative of the observed pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Dienophile] , where [Dienophile] is the concentration of the dienophile in the reaction.
-
Conclusion and Future Outlook
The ability to fine-tune the reactivity of tetrazines through the introduction of electron-withdrawing groups has been a key driver in the widespread adoption of iEDDA chemistry in biological research.[10] While a clear trade-off between reactivity and stability exists, ongoing research into the roles of sterics and ring distortion is paving the way for the development of next-generation tetrazines that defy this conventional limitation.[6][7] By carefully considering the electronic and steric properties of the substituents, researchers can select or design the optimal tetrazine probe for their specific needs, from rapid in vivo imaging to long-term tracking of biological processes.
References
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Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1249–1259. [Link]
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Yang, J., Liang, Y., & Liang, Z. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules, 26(7), 1893. [Link]
-
Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Chemical Communications, 47(38), 10948-10950. [Link]
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Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 19(12), 2297–2299. [Link]
-
Zhang, Y., Yang, Y., & Jiang, X. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10, 1055294. [Link]
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Mayer, J. P., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(19), 8563–8574. [Link]
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Zhang, Y., Yang, Y., & Jiang, X. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. ResearchGate. [Link]
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Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]
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Al-Ameed, T., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 25(17), 3073–3077. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. Chemistry of Materials, 26(21), 6184-6192. [Link]
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Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PubMed. [Link]
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American Society of Health-System Pharmacists. (n.d.). Functional Group Characteristics and Roles. ASHP. [Link]
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Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]
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Liu, Y., et al. (2025). The Unique Properties and Click Capacity of the Tetrazine Group Enable Tetrazine Allyl Acetate to Serve as a Versatile Bis-Thiol Bioconjugation and Functionalization Agent. JACS Au. [Link]
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Assessing Proteome Reactivity of Tetrazine Derivatives: A Comparative Guide for Bioorthogonal Applications
Executive Summary
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines (Tz) and strained dienophiles like trans-cyclooctene (TCO) is a cornerstone of modern chemical biology. However, a critical challenge in probe design is the stability-reactivity trade-off . While highly reactive tetrazines offer rapid ligation kinetics, they frequently exhibit off-target "proteome reactivity"—reacting nonspecifically with nucleophiles in complex biological environments.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocol lists. Here, we analyze the mechanistic causality behind tetrazine off-target labeling, objectively compare the performance of leading tetrazine derivatives, and provide a self-validating experimental workflow to assess proteome reactivity before committing to costly in vivo studies.
Mechanistic Insights: The Origins of Proteome Reactivity
To select the right bioorthogonal probe, one must understand why tetrazines react with the proteome in the first place.
-
The LUMO Dilemma: Tetrazines are inherently electrophilic. The addition of electron-withdrawing groups (EWGs) lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the tetrazine core. Causality: While a lower LUMO exponentially accelerates the iEDDA reaction rate with TCO, it simultaneously makes the tetrazine highly susceptible to nucleophilic attack by primary amines (e.g., lysine side chains) and thiols (e.g., cysteine side chains) abundant in the proteome.
-
Reversible Covalent Modification: The intrinsic reactivity of the tetrazine core can be so pronounced that certain derivatives, such as thiomethyltetrazines, function as reversible covalent warheads for cysteine modification[1]. Causality: These probes dynamically label proteins in live cells, a behavior that can be intentionally "switched off" by the addition of TCO, converting the dynamic tag into a stable Diels-Alder adduct[1].
-
Steric Shielding as a Solution: Recent systematic investigations into 2 have demonstrated that structural modifications dictate off-target labeling[2]. Causality: Introducing bulky substituents (e.g., cyclopropyl or phenyl groups) creates a kinetic shield. This steric hindrance blocks the approach of flexible, bulky protein nucleophiles, yet still permits the highly strained, planar TCO to undergo cycloaddition, resulting in minimal proteome reactivity[2].
Comparative Performance of Tetrazine Derivatives
Selecting a tetrazine derivative requires balancing the required reaction speed with the acceptable level of background noise. The table below summarizes the quantitative and qualitative performance of common tetrazine classes.
| Tetrazine Class | Representative Substituents | iEDDA Kinetics ( k2 ) | Aqueous Stability (Half-life) | Proteome Reactivity (Background) | Ideal Application |
| Bis-pyridyl-Tz | Di-pyridyl | Exceptionally Fast ( >104 M −1 s −1 ) | Low (< 2 hours) | High | In vitro lysate labeling, short-duration pull-downs where background can be washed away. |
| Methyl-Tz | Methyl, Phenyl | Fast ( ∼103 M −1 s −1 ) | Moderate (~10 hours) | Moderate | Fixed-cell imaging, rapid bioconjugation in controlled buffers. |
| Phenyl-Tz | Di-phenyl | Moderate ( ∼102 M −1 s −1 ) | High (> 24 hours) | Low | In vivo pre-targeted PET imaging requiring long circulation times. |
| Sterically Hindered Tz | Cyclopropyl, Phenyl (e.g., SiR-Tz20) | Moderate ( ∼102 M −1 s −1 ) | Very High (> 48 hours) | Minimal | Live-cell endogenous protein imaging, high-fidelity target tracking[2],[3]. |
Experimental Protocol: Assessing Off-Target Proteome Reactivity
Before utilizing a novel fluorophore-tetrazine (FL-Tz) conjugate for target-specific imaging, it is imperative to establish its baseline covalent interactome. This protocol outlines a self-validating system to quantify nonspecific proteome labeling[3].
Step 1: Live-Cell Incubation & Dose Titration
-
Action: Incubate target cells (e.g., HeLa or THP-1) at 80% confluency with varying concentrations (1 µM, 5 µM, 10 µM) of the FL-Tz probe for 1 hour at 37°C.
-
Self-Validation: Always include a vehicle-only (DMSO) control to establish baseline cellular autofluorescence.
Step 2: Reaction Quenching (Critical Step)
-
Action: Wash cells with PBS, then add a 10-fold molar excess of a highly reactive, non-fluorescent TCO (e.g., TCO-PEG-OH) for 15 minutes prior to lysis.
-
Causality: Cell lysis releases a high concentration of compartmentalized nucleophiles and alters the local pH. If unreacted tetrazine is not quenched before lysis, it will artificially react with these newly exposed nucleophiles during denaturation, leading to false-positive background signals.
Step 3: Lysis and Denaturation
-
Action: Lyse cells using a mild RIPA buffer (strictly avoiding primary amines or reducing agents like DTT/BME, which directly reduce the tetrazine core). Add non-reducing Laemmli buffer and incubate at 37°C for 10 minutes (Do NOT boil).
-
Causality: Extreme heat (95°C) can force unnatural cross-reactivity and degrade the fluorophore, skewing the assessment of physiological proteome reactivity.
Step 4: SDS-PAGE & In-Gel Fluorescence
-
Action: Separate the proteome via SDS-PAGE. Image the gel using a fluorescence scanner before applying Coomassie stain.
-
Analysis: Multiple distinct fluorescent bands in the FL-Tz lanes indicate high proteome reactivity. A clean lane matching the DMSO control indicates a sterically shielded, minimal-reactivity probe suitable for high-fidelity live-cell imaging[2].
Workflow Visualization
Workflow for assessing tetrazine proteome reactivity and selecting optimal bioorthogonal probes.
Strategic Selection Guide
When designing a bioorthogonal experiment, the choice of tetrazine dictates the success of the assay. If your goal is to perform an in vitro pull-down assay where unbound probe can be rigorously washed away, prioritizing speed with a Methyl-Tz or Bis-pyridyl-Tz is advantageous. However, if your objective is 3 to track low-abundance endogenous proteins in living cells, off-target labeling is disastrous[3]. In these scenarios, you must sacrifice absolute kinetic speed for fidelity by utilizing sterically hindered derivatives (e.g., 3-cyclopropyl-6-phenyl-1,2,4,5-tetrazine), which navigate the biochemical ecosystem without succumbing to nucleophilic distractions[2],[3].
References
-
Title: Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells Source: ACS Central Science URL: [Link]
-
Title: Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be "Switched off” via Bioorthogonal Chemistry Source: ChemRxiv URL: [Link]
-
Title: Building a Medicinal Chemistry Framework for Bioorthogonal Probes Source: ACS Central Science URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.
Essential Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against potential exposure to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid. Below is a summary of the required PPE, along with the rationale for its use.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side shields or a full-face shield.[3][4] | Protects against splashes or sprays of the chemical, which could cause serious eye irritation.[5] A face shield offers broader protection for the entire face.[4][6] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile).[2][7] | Prevents direct skin contact with the compound. It is crucial to select gloves that are resistant to the specific chemicals being used.[6][8] |
| Body Protection | A standard laboratory coat.[2][6] | Protects personal clothing from contamination and minor splashes.[4] |
| Respiratory Protection | To be used in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[2][7] | Minimizes the risk of inhaling airborne particles of the compound, which could cause respiratory irritation.[5][9] |
Operational and Handling Plan
Adherence to proper handling procedures is critical to maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn.[2] Prepare the work area within the chemical fume hood, ensuring it is clean and uncluttered.
-
Weighing and Aliquoting:
-
During the Reaction:
-
Post-Handling:
Emergency Procedures
-
In case of skin contact: Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][5] If breathing is difficult, provide oxygen and seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting.[1] Rinse the mouth with water and seek medical attention.[1]
-
In case of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.[2]
-
Wear appropriate PPE before attempting to clean the spill.[3]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled waste container.[2]
-
For liquid spills, use an inert absorbent material to contain and collect the spill.[3]
-
Decontaminate the spill area.[2]
-
All materials used for cleanup should be disposed of as hazardous waste.[2]
-
Disposal Plan
Proper disposal of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Designate a specific, clearly labeled hazardous waste container for all waste containing 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.[3]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3]
-
This includes solid waste, contaminated materials (e.g., pipette tips, weighing paper, gloves), and solutions.[2]
Labeling of Hazardous Waste
-
The waste container must be labeled with a "Hazardous Waste" tag.[3]
-
The label should include the full chemical name: "4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid".[3]
-
Indicate the associated hazards (e.g., "Irritant," "Handle with Caution").[3]
Final Disposal
-
Once the hazardous waste container is full, ensure it is tightly sealed.[3]
-
Follow all institutional, local, state, and federal regulations for the final disposal of chemical waste.[11] It is recommended to entrust the disposal to a licensed waste disposal company.[9][11]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.
References
- Benchchem. (2025). Navigating the Safe Disposal of Tetrazine-SS-NHS Ester: A Step-by-Step Guide.
- Benchchem. (2025). An In-Depth Technical Guide to the Safety and Handling of Tetrazine-SS-NHS.
- Benchchem. (2025). Proper Disposal Procedures for 3-FPr-6-Me-Tetrazine.
- Benchchem. (2025). Navigating the Safe Disposal of Cy5-PEG8-Tetrazine: A Procedural Guide.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Environmental Health & Safety - University of Washington. (n.d.). Choosing The Correct PPE.
- NYU. (n.d.). Personal Protective Equipment (PPE).
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
- DC Fine Chemicals. (n.d.). MSDS of S-Tetrazine.
- Vector Labs. (n.d.). Tetrazine-PEG5-NHS Ester.
- C&EN. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
